Estriol 3-benzoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2137-85-1 |
|---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C25H28O4/c1-25-12-11-19-18-10-8-17(29-24(28)15-5-3-2-4-6-15)13-16(18)7-9-20(19)21(25)14-22(26)23(25)27/h2-6,8,10,13,19-23,26-27H,7,9,11-12,14H2,1H3/t19-,20-,21+,22-,23+,25+/m1/s1 |
InChI Key |
XOFSFAAPNZBHAY-ROHWNPGJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Potential Biological Activity of Estriol 3-Benzoate: An In-Depth Technical Guide
Disclaimer: Direct experimental data on Estriol 3-benzoate is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented biological activities of its parent compound, Estriol, and the known effects of 3-benzoate esterification on the closely related steroid, Estradiol. Inferences regarding this compound are clearly stated.
Introduction
This compound is a synthetic derivative of Estriol, a naturally occurring human estrogen. As a steroid ester, its biological activity is intrinsically linked to its parent compound. This guide explores the potential biological activity of this compound for researchers, scientists, and drug development professionals. We will delve into the known properties of Estriol and the pharmacokinetic and pharmacodynamic modifications conferred by 3-benzoate esterification, as observed with Estradiol Benzoate.
The Parent Compound: Estriol
Estriol (E3) is one of the three major endogenous estrogens, alongside estradiol (E2) and estrone (E1). It is considered a weak estrogen due to its lower binding affinity for estrogen receptors (ERs) compared to estradiol.
Mechanism of Action
Like other estrogens, estriol exerts its effects by binding to estrogen receptors ERα and ERβ.[1][2] These receptors are located in various tissues, including the uterus, breasts, ovaries, bone, and brain.[3] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes, leading to the production of specific proteins that mediate the physiological effects of the estrogen.[2]
Receptor Binding and Biological Activity
Estriol exhibits a significantly lower binding affinity for estrogen receptors compared to estradiol.[4] In some tissues, it can act as a partial agonist or even an antagonist in the presence of more potent estrogens like estradiol. The biological response to estriol is often characterized by a shorter duration of action compared to estradiol.[5] However, when present at sufficient concentrations, estriol can elicit full estrogenic effects.
Topically, estriol has been investigated for its anti-aging effects on the skin, where it is suggested to increase collagen production and improve skin elasticity.[6]
The Effect of 3-Benzoate Esterification: Insights from Estradiol Benzoate
Estradiol Benzoate (17β-estradiol 3-benzoate) is a well-studied synthetic ester of estradiol.[3] Its properties provide a valuable model for understanding the likely impact of 3-benzoate esterification on estriol.
Role as a Prodrug
Estradiol Benzoate functions as a prodrug of estradiol.[7] The benzoate ester at the C3 position renders the molecule less active in its esterified form.[7] Following administration, it is cleaved by esterases in the liver, blood, and other tissues to release the active hormone, estradiol.[7] This enzymatic cleavage is a critical step for its biological activity.
Pharmacokinetics
Esterification at the C3 position significantly alters the pharmacokinetic profile of estradiol. The addition of the benzoate group increases the lipophilicity of the molecule, which can improve its absorption and prolong its duration of action, particularly when administered via intramuscular injection in an oil depot.[3][8] Studies comparing different estradiol esters have shown that estradiol benzoate has a shorter duration of elevated estrogen levels (4-5 days) compared to estradiol valerate (7-8 days) and cypionate (approximately 11 days).[8]
Receptor Binding Affinity
Estradiol benzoate itself has a very low affinity for estrogen receptors, estimated to be about 100-fold less than that of estradiol.[7] Its estrogenic effects are almost entirely attributable to the estradiol that is released after in vivo hydrolysis.
Inferred Potential Biological Activity of this compound
Based on the known properties of estriol and the effects of 3-benzoate esterification on estradiol, we can infer the likely biological profile of this compound.
Expected Mechanism of Action
This compound is expected to act as a prodrug of estriol . The primary mechanism of action would involve its conversion to free estriol in the body through the action of esterase enzymes. The released estriol would then bind to and activate estrogen receptors ERα and ERβ, initiating downstream signaling pathways.
Inferred Pharmacokinetics
Similar to estradiol benzoate, the 3-benzoate esterification of estriol would likely increase its lipophilicity. This could lead to:
-
Improved oral bioavailability compared to unmodified estriol, as the ester may protect the molecule from rapid first-pass metabolism in the liver.
-
Prolonged duration of action , especially when formulated for depot injection. The rate of cleavage of the benzoate ester would determine the rate of estriol release and, consequently, the duration of its biological effects.
Inferred Receptor Binding and Potency
This compound itself is anticipated to have a very low binding affinity for estrogen receptors. Its biological potency will be dependent on the efficiency of its conversion to estriol. Therefore, while the intrinsic activity of the released estriol is weak compared to estradiol, the formulation of this compound could potentially sustain therapeutic levels of estriol for a longer period than administration of estriol itself.
Data Presentation
Table 1: Receptor Binding Affinity Data
| Compound | Receptor | Binding Affinity (Relative to Estradiol) | IC50 (nM) |
| Estriol | ERα, ERβ | Lower than Estradiol[4] | Not widely reported |
| Estradiol Benzoate | ERα | 6-10 fold lower than Estradiol[9] | 22-28[9] |
| This compound | ERα, ERβ | Expected to be very low (Inferred) | Not Available |
Table 2: Pharmacokinetic Parameters
| Compound | Route of Administration | Duration of Action | Key Metabolic Step |
| Estriol | Vaginal | Short | Hepatic metabolism (glucuronidation and sulfation) |
| Estradiol Benzoate | Intramuscular | 4-5 days[8] | Cleavage of benzoate ester to release estradiol[7] |
| This compound | Not Established | Expected to be prolonged (Inferred) | Expected: Cleavage of benzoate ester to release estriol |
Experimental Protocols
Estrogen Receptor Binding Assay
A competitive binding assay is a standard method to determine the affinity of a compound for the estrogen receptor.
Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ.
-
Radiolabeled estradiol (e.g., [³H]17β-estradiol).
-
Test compound (this compound) at various concentrations.
-
Unlabeled estradiol (for standard curve).
-
Assay buffer (e.g., Tris-HCl with additives).
-
Scintillation counter.
Protocol:
-
A constant concentration of radiolabeled estradiol and purified estrogen receptor are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (this compound) or unlabeled estradiol are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The receptor-bound and free radiolabeled estradiol are separated (e.g., by hydroxylapatite precipitation or size-exclusion chromatography).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the binding of the radiolabeled estradiol (IC50) is determined.
-
The RBA is calculated by comparing the IC50 of the test compound to the IC50 of unlabeled estradiol.
In Vivo Uterotrophic Assay in Rodents
The uterotrophic assay is a classic in vivo test to assess the estrogenic activity of a compound.
Objective: To evaluate the estrogenic potency and duration of action of this compound in an animal model.
Materials:
-
Ovariectomized immature female rats or mice.
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., corn oil).
-
Positive control (e.g., Estradiol Benzoate or Estriol).
-
Vehicle control.
Protocol:
-
Immature female rodents are ovariectomized and allowed to recover.
-
Animals are randomly assigned to treatment groups (vehicle control, positive control, and different dose levels of this compound).
-
The compounds are administered daily for a set period (e.g., 3-7 days) via a relevant route (e.g., subcutaneous injection or oral gavage).
-
24 hours after the final dose, the animals are euthanized.
-
The uteri are carefully excised, trimmed of fat, and weighed (wet and blotted dry weight).
-
A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
-
By varying the dosing regimen and time to necropsy, the duration of action can be assessed.
Visualizations
Caption: Inferred signaling pathway for this compound.
Caption: Experimental workflow for evaluating the biological activity of this compound.
Conclusion
While direct experimental data on this compound is lacking, a strong inference can be made from the known biological properties of estriol and the well-documented effects of 3-benzoate esterification on estradiol. This compound is likely a prodrug of estriol, with potentially improved pharmacokinetic properties such as enhanced oral bioavailability and a prolonged duration of action. Its biological activity would be mediated by the in vivo release of estriol and its subsequent interaction with estrogen receptors. Further in vitro and in vivo studies are necessary to definitively characterize the biological activity, potency, and pharmacokinetic profile of this compound. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. Estradiol benzoate - Wikipedia [en.wikipedia.org]
- 7. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. db.cbg-meb.nl [db.cbg-meb.nl]
An In-Depth Technical Guide to the In Silico Modeling of Estriol 3-Benzoate Receptor Binding
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the computational methodologies used to model the interaction between Estriol 3-benzoate and estrogen receptors (ERα and ERβ). It covers data presentation of binding affinities, detailed experimental protocols for in silico analyses, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound, a synthetic derivative of the natural estrogen estriol, is utilized in hormone therapy. Understanding its binding mechanism to estrogen receptors is crucial for elucidating its pharmacological profile and potential endocrine-disrupting effects. In silico modeling offers a powerful and cost-effective approach to predict and analyze these molecular interactions at an atomic level. This guide outlines the key computational techniques, including molecular docking and molecular dynamics simulations, to investigate the binding of this compound to estrogen receptors. These methods are instrumental in modern drug discovery and toxicology, providing insights that can guide further experimental validation.[1][2]
Quantitative Data Summary
The binding affinity of this compound and related estrogenic compounds to the estrogen receptors α and β is a key determinant of their biological activity. The following tables summarize available quantitative data from various sources to facilitate comparison. It is important to note that experimental conditions and computational methods can influence these values.
Table 1: Binding Affinity of Selected Estrogens for Estrogen Receptor α (ERα)
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) | Method |
| 17β-Estradiol | 1.0 | 100 | Experimental |
| Estriol | 15.0 | 6.7 | Experimental |
| Estradiol 3-benzoate | 22-28 | ~3.6-4.5 | Experimental [3] |
| Diethylstilbestrol (DES) | 0.2 | 500 | Experimental |
| Genistein | 100 | 1.0 | Experimental |
Table 2: Binding Affinity of Selected Estrogens for Estrogen Receptor β (ERβ)
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) (%) | Method |
| 17β-Estradiol | 1.0 | 100 | Experimental |
| Estriol | 5.0 | 20 | Experimental |
| Estradiol 3-benzoate | Data not available | Data not available | - |
| Diethylstilbestrol (DES) | 0.5 | 200 | Experimental |
| Genistein | 4.0 | 25 | Experimental |
Note: Relative Binding Affinity (RBA) is calculated relative to 17β-Estradiol (RBA = 100%). The IC50 for Estradiol 3-benzoate is presented as a range from available data.
Experimental and Computational Protocols
A robust in silico workflow is essential for accurately modeling the binding of this compound to estrogen receptors. The following protocols outline the key steps for molecular docking and molecular dynamics simulations.
Protocol 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]
-
Protein Preparation:
-
Obtain the crystal structure of the human estrogen receptor (ERα or ERβ) from the Protein Data Bank (PDB). For example, PDB ID: 1ERE for ERα complexed with estradiol.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a force field such as AMBER or CHARMM.
-
Define the binding site based on the location of the co-crystallized native ligand or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecule builder or retrieve it from a chemical database like PubChem.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Molecular Docking Simulation:
-
Utilize a docking program such as AutoDock, Glide, or GOLD.
-
Set the grid box to encompass the defined binding site of the receptor.
-
Perform the docking run using a search algorithm like the Lamarckian Genetic Algorithm in AutoDock.
-
Analyze the resulting docking poses based on their binding energy scores and interactions with key amino acid residues.
-
Protocol 2: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of binding stability and conformational changes.[5][6][7]
-
System Setup:
-
Use the best-ranked docked pose of the this compound-ER complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and relax the structure. This is typically done in a stepwise manner, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Perform a subsequent equilibration run under constant pressure (NPT ensemble) to allow the system density to relax. Positional restraints on the protein backbone and ligand are often applied and gradually released during equilibration.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without any restraints.
-
Save the trajectory data at regular intervals for subsequent analysis.
-
-
Analysis:
-
Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess system stability.
-
Calculate root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond formation and other non-covalent interactions between this compound and the receptor over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.
-
Visualizations
Estrogen Receptor Signaling Pathway
Estrogen receptors are transcription factors that, upon ligand binding, modulate the expression of target genes. This process can occur through genomic and non-genomic pathways.
Caption: Classical genomic signaling pathway of the estrogen receptor.
In Silico Modeling Workflow for Receptor Binding
The computational workflow for modeling the binding of this compound to its receptor involves a series of sequential steps, from initial data retrieval to final analysis.
Caption: A typical workflow for in silico modeling of ligand-receptor binding.
Logical Relationship of In Silico Methods
Different in silico methods provide varying levels of detail and computational cost. Their application often follows a hierarchical approach.
Caption: Hierarchical relationship of common in silico modeling techniques.
References
- 1. [PDF] Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods | Semantic Scholar [semanticscholar.org]
- 2. research.wur.nl [research.wur.nl]
- 3. vu0364439.com [vu0364439.com]
- 4. Application of Various Molecular Modelling Methods in the Study of Estrogens and Xenoestrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. projects.h-its.org [projects.h-its.org]
- 6. Conformational dynamics of the estrogen receptor alpha: molecular dynamics simulations of the influence of binding site structure on protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Investigating the Metabolic Stability of Estriol 3-Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol 3-benzoate is a synthetic ester of estriol, a naturally occurring estrogen. In drug development, esterification of steroid hormones is a common strategy to modify their pharmacokinetic properties. As a prodrug, this compound is designed to be metabolically cleaved in the body to release the active parent hormone, estriol. This guide provides a technical overview of the anticipated metabolic pathways of this compound and outlines the standard experimental protocols used to assess its metabolic stability. Due to a lack of specific published data for this compound, this document focuses on the general principles of estrogen ester metabolism and provides templates for data presentation and standardized experimental workflows.
Predicted Metabolic Pathways of this compound
The primary metabolic fate of this compound is expected to be hydrolysis by esterase enzymes, which are ubiquitous in the body, particularly in the liver, plasma, and various tissues. This enzymatic cleavage will yield estriol and benzoic acid. Subsequently, the released estriol will undergo its known metabolic transformations.
Primary Hydrolysis Pathway
The initial and most significant metabolic step is the hydrolysis of the benzoate ester at the C3 position of the estriol molecule.
Subsequent Metabolism of Estriol
Following its release, estriol is metabolized primarily through Phase II conjugation reactions, forming glucuronide and sulfate derivatives, which are more water-soluble and readily excreted. Minor Phase I hydroxylation may also occur.
Experimental Protocols for Metabolic Stability Assessment
The metabolic stability of this compound can be determined using in vitro methods, most commonly with liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the intrinsic clearance of a test compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound upon incubation with human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized compound like testosterone and a slowly metabolized one like verapamil)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and positive controls by diluting the stock solutions in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and cofactors in phosphate buffer.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Data Presentation
Quantitative data from metabolic stability studies should be summarized in a clear and structured format to allow for easy comparison and interpretation. The following table provides a template for presenting such data.
Table 1: In Vitro Metabolic Stability of this compound (Illustrative Template)
| Test System | Compound | Concentration (µM) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human Liver Microsomes | This compound | 1.0 | [Experimental Value] | [Calculated Value] |
| Rat Liver Microsomes | This compound | 1.0 | [Experimental Value] | [Calculated Value] |
| Human Liver Microsomes | Testosterone (Control) | 1.0 | [Experimental Value] | [Calculated Value] |
| Human Liver Microsomes | Verapamil (Control) | 1.0 | [Experimental Value] | [Calculated Value] |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Estrogen Receptor Signaling Pathway
The biological activity of this compound is exerted through the released estriol, which binds to estrogen receptors (ERα and ERβ). This binding initiates a signaling cascade that leads to the regulation of gene expression.
Conclusion
The metabolic stability of this compound is predicted to be primarily governed by its rate of hydrolysis to the active compound, estriol. Standard in vitro assays using liver microsomes or hepatocytes are essential to quantitatively determine its metabolic fate. The resulting data on half-life and intrinsic clearance are critical for predicting its in vivo pharmacokinetic profile, including its duration of action and potential for drug-drug interactions. Further studies are warranted to specifically characterize the metabolic profile of this compound and to identify any additional metabolites that may be formed.
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Estriol 3-Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol 3-benzoate is a synthetic derivative of estriol, a naturally occurring estrogen. As with other estrogenic compounds, its accurate and sensitive detection is crucial in various fields, including pharmaceutical development, quality control, and metabolism studies. This document provides detailed application notes and protocols for the analytical detection of this compound. While specific validated methods for this compound are not widely published, the following protocols for the closely related compounds, estriol and estradiol benzoate, provide a strong foundation for method development and validation. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassay techniques are also briefly discussed.
Note: The following protocols are based on methods developed for estriol and estradiol benzoate. It is essential to validate these methods for the specific analysis of this compound in your sample matrix to ensure accuracy, precision, and reliability.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a robust and widely used technique for the quantification of steroid hormones and their derivatives in pharmaceutical formulations and biological matrices.
Application Note: HPLC-UV/FLD
This method describes the determination of this compound using reverse-phase HPLC with either Ultraviolet (UV) or Fluorescence (FLD) detection. The choice of detector will depend on the required sensitivity and the sample matrix. Fluorescence detection, often requiring derivatization, generally offers higher sensitivity and selectivity.
Experimental Protocol: HPLC-UV
1.2.1. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
1.2.2. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
-
This compound reference standard
-
Sample diluent (e.g., Methanol or Acetonitrile/Water mixture)
1.2.3. Chromatographic Conditions [1][2][3]
-
Mobile Phase: A mixture of water (containing 0.1% TFA, optional) and methanol (e.g., 40:60 v/v) or an acetonitrile/water gradient.[1][2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C[2]
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 230 nm[3]
-
Run Time: Approximately 15 minutes[2]
1.2.4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will vary depending on the matrix.
-
Pharmaceutical Preparations (e.g., creams, tablets): Extract the analyte from the formulation using a suitable solvent like methanol or acetonitrile. The extract may require further dilution and filtration through a 0.45 µm filter before injection.
-
Biological Samples (e.g., serum, plasma): Protein precipitation followed by solid-phase extraction (SPE) is a common approach for sample clean-up and concentration.
-
Data Presentation: HPLC-UV Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 10 - 400 ng/mL (for Estriol) | [1] |
| Limit of Detection (LOD) | 3.0 ng/mL (for Estriol) | [1] |
| Limit of Quantification (LOQ) | 10 ng/mL (for Estriol) | [1] |
| Accuracy (% Recovery) | 98.2 - 103.1% (for Estriol) | [1] |
| Precision (%RSD) | Intra-day: ≤ 4.72%, Inter-day: ≤ 6.25% (for Estriol) | [1] |
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS offers high specificity and sensitivity, making it a powerful tool for the analysis of steroid hormones, often requiring derivatization to improve volatility and thermal stability.
Application Note: GC-MS
This method outlines the determination of this compound using GC-MS. Due to the polar nature of estriol and its derivatives, a derivatization step is typically necessary to convert the analyte into a more volatile and thermally stable compound suitable for gas chromatography.
Experimental Protocol: GC-MS
2.2.1. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30m x 0.25mm I.D., 0.25µm film thickness)
-
Autosampler
-
Data acquisition and processing software
2.2.2. Reagents and Materials
-
Acetonitrile (GC grade)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (derivatizing agent)
-
Pyridine (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
2.2.3. GC-MS Conditions [1]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp to 250 °C at 20 °C/min
-
Ramp to 290 °C at 10 °C/min, hold for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan m/z 50-550
2.2.4. Derivatization, Standard, and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Working Standard Solutions: Dilute the stock solution to prepare working standards in the desired concentration range (e.g., 12.5-500 ng/mL for Estriol).[1]
-
Derivatization Procedure:
-
Evaporate a known volume of the standard or sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA.
-
Vortex and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Sample Preparation: Similar to HPLC, sample preparation will depend on the matrix and will likely involve extraction and clean-up steps prior to derivatization.
Data Presentation: GC-MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 12.5 - 500 ng/mL (for Estriol) | [1] |
| Limit of Detection (LOD) | 4.0 ng/mL (for Estriol) | [1] |
| Limit of Quantification (LOQ) | 12.5 ng/mL (for Estriol) | [1] |
| Accuracy (% Recovery) | 97.4 - 102.7% (for Estriol) | [1] |
| Precision (%RSD) | Intra-day: ≤ 3.52%, Inter-day: ≤ 5.27% (for Estriol) | [1] |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
LC-MS/MS is a highly sensitive and selective technique, ideal for the analysis of low-level analytes in complex matrices such as biological fluids.
Application Note: LC-MS/MS
This method describes a general approach for the quantification of this compound using LC-MS/MS. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. Derivatization can also be employed to enhance ionization efficiency and improve sensitivity.[4][5]
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation
-
LC-MS/MS system (HPLC or UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 or Biphenyl reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[5]
-
Autosampler
-
Data acquisition and processing software
3.2.2. Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dansyl chloride (derivatizing agent, optional)[5]
-
Sodium carbonate buffer
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog)
3.2.3. LC-MS/MS Conditions [5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound and the internal standard need to be determined by infusion and optimization.
3.2.4. Derivatization, Standard, and Sample Preparation
-
Standard and Sample Preparation: Similar to HPLC and GC-MS, with a strong emphasis on clean-up to minimize matrix effects. Liquid-liquid extraction or solid-phase extraction are commonly used.
-
Derivatization (Optional): [5]
-
To 50 µL of the sample or standard, add 50 µL of 1 g/L dansyl chloride in acetonitrile and a suitable buffer (e.g., sodium carbonate).
-
Vortex briefly.
-
Incubate at 70 °C for 10 minutes.
-
Inject into the LC-MS/MS system.
-
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | To be determined for this compound | |
| Limit of Detection (LOD) | 0.05 ng/mL (for unconjugated Estriol) | [6] |
| Limit of Quantification (LOQ) | 0.2 ng/mL (for unconjugated Estriol) | [6] |
| Accuracy (% Recovery) | 95.9 - 104.2% (for unconjugated Estriol) | [6] |
| Precision (%RSD) | < 15% | [6] |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Immunoassays for Estriol Detection
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA), are high-throughput methods often used for screening purposes in biological samples.
Application Note: Immunoassays
Immunoassays are based on the specific binding of an antibody to the target analyte. For the detection of this compound, a specific antibody would be required. Commercially available kits are typically for estriol, and their cross-reactivity with this compound would need to be thoroughly evaluated. A competitive immunoassay format is commonly used for small molecules like steroids.[7]
General Protocol Outline: Competitive Immunoassay
-
Coating: A microtiter plate is coated with a known amount of antibody specific to the target analyte.
-
Competition: The sample containing the unknown amount of this compound and a fixed amount of enzyme-labeled this compound are added to the wells. They compete for binding to the antibody.
-
Washing: Unbound components are washed away.
-
Substrate Addition: A substrate for the enzyme is added, which generates a colored or chemiluminescent signal.
-
Detection: The signal is measured using a plate reader. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.
Data Presentation: Immunoassay Parameters
| Parameter | Value | Reference |
| Calibration Range | 0.6 - 60 ng/mL (for Estriol by CLIA) | [7] |
| Precision (%CV) | Intra-assay: < 11%, Inter-assay: < 15% (for Estriol by CLIA) | [7] |
| Accuracy (% Recovery) | 90 - 116% (for Estriol by CLIA) | [7] |
Logical Relationship: Competitive Immunoassay Principle
Caption: Principle of a competitive immunoassay.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. ecommons.roseman.edu [ecommons.roseman.edu]
- 3. Determination of content of estradiol benzoate in estradiol benzoate patches by HPLC and its skin permeation behavior in vitro [journal.buct.edu.cn]
- 4. Separation of Estrone, Beta-Estradiol, and Estriol by LC-MS/MS Analysis [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Measurement of unconjugated estriol in serum by liquid chromatography-tandem mass spectrometry and assessment of the accuracy of chemiluminescent immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Analysis of Estriol 3-Benzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Estriol 3-benzoate. The method utilizes a C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in bulk drug substances and formulated products. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate analytical method for this steroidal compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic conditions outlined below have been optimized for the separation and quantification of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol and Water (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min[2][3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | Ambient (Approx. 25°C) |
| Detector | UV-Vis Detector |
| Detection Wavelength | 230 nm[1][2] |
| Run Time | 10 minutes |
Reagents and Materials
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Acetonitrile (HPLC Grade)
-
0.45 µm PTFE syringe filters
Preparation of Solutions
1.3.1 Mobile Phase Preparation:
-
Measure 800 mL of HPLC-grade Methanol and 200 mL of HPLC-grade Water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use.
1.3.2 Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of Methanol and sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Methanol and mix thoroughly.
1.3.3 Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.3.4 Sample Preparation:
-
Accurately weigh a portion of the sample powder or formulation equivalent to approximately 10 mg of this compound.
-
Transfer the weighed portion to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter an aliquot of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Data Presentation and Method Performance
The following tables summarize the expected performance characteristics of this HPLC method.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A standard solution (e.g., 50 µg/mL) is injected five times.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 1.5 | 1.10 |
| Theoretical Plates (N) | N ≥ 2000 | > 4500 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
Linearity
The linearity of the method is determined by analyzing a series of standard solutions across a range of concentrations.
Table 3: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 5,820 |
| 10 | 59,150 |
| 25 | 148,500 |
| 50 | 298,100 |
| 75 | 447,500 |
| 100 | 598,200 |
| Correlation Coefficient (R²) | ≥ 0.999 |
Accuracy and Precision
Accuracy is determined by spike recovery studies, while precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses.
Table 4: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%) (n=3) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| 25 | 99.5% | 1.1% | 1.4% |
| 50 | 100.8% | 0.9% | 1.2% |
| 75 | 101.2% | 0.7% | 1.0% |
Limits of Detection and Quantitation
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are estimated based on the signal-to-noise ratio.
Table 5: LOD and LOQ
| Parameter | Estimated Value |
| LOD (S/N ≈ 3:1) | 0.2 µg/mL |
| LOQ (S/N ≈ 10:1) | 0.7 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound using this HPLC method.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is demonstrated to be simple, accurate, and precise for the quantitative determination of this compound. With a straightforward mobile phase and common C18 column, this method can be readily implemented in most analytical laboratories for routine quality control and research purposes. The performance characteristics indicate that the method is reliable and suitable for its intended application in the pharmaceutical industry.
References
- 1. Determination of content of estradiol benzoate in estradiol benzoate patches by HPLC and its skin permeation behavior in vitro [journal.buct.edu.cn]
- 2. Determination of estriol, estradiol, estrone, and progesterone in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
Application Notes and Protocols for In Vitro Testing of Estriol 3-benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Estriol 3-benzoate is a synthetic derivative of estriol, a natural estrogen. It functions as a prodrug, being metabolized to the active form, estriol. In vitro studies are crucial to characterize its estrogenic activity, binding affinity to estrogen receptors (ERs), and its effects on cell proliferation and gene expression. These protocols provide detailed methodologies for the in vitro evaluation of this compound. As this compound is expected to be hydrolyzed to estriol to exert its effects, estriol is often used as the reference compound in these assays.
I. Quantitative Data Summary
The following tables summarize the key quantitative data for estriol, the active metabolite of this compound.
Table 1: Estrogen Receptor Binding Affinity
| Ligand | Receptor | Dissociation Constant (Kd) | Reference |
| 17β-Estradiol | Human ERα | 0.1 nM | [1] |
| 17β-Estradiol | Rat ERβ | 0.4 nM | [1] |
| Estriol | Human ERα | ~1.1 nM | Inferred from relative binding affinity |
| Estriol | Human ERβ | ~0.3 nM | Inferred from relative binding affinity |
Table 2: In Vitro Efficacy in MCF-7 Cells
| Assay | Endpoint | Concentration | Effect | Reference |
| Cell Proliferation | Mitogenic Effect | ≥ 10⁻⁹ M | Increased cell growth | [2] |
| Reporter Gene Assay | ERE Activation | ≥ 10⁻¹⁰ M | Activation of estrogen response element | [2] |
| Gene Expression | Proliferation Genes | ≥ 10⁻¹⁰ M | Activation of cyclin A2, cyclin B1, Ki-67, c-myc, and b-myb | [2] |
II. Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of this compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[2,4,6,7-³H]-17β-Estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as a source of estrogen receptors.[3]
-
Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.
-
Incubation: Add the rat uterine cytosol preparation to each tube, vortex gently, and incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Washing: Centrifuge the tubes at low speed, aspirate the supernatant, and wash the HAP pellet with assay buffer to remove unbound radioligand. Repeat the wash step.
-
Quantification: Add scintillation fluid to the HAP pellet, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]-E2 bound against the log concentration of the competitor (unlabeled E2 or this compound). Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the proliferative effects of this compound.
Materials:
-
MCF-7 or T-47D cells (estrogen receptor-positive human breast cancer cell lines)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
This compound
-
17β-Estradiol (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 or T-47D cells in a 96-well plate at a density of approximately 8 x 10³ cells per well and allow them to attach for 24 hours.[4]
-
Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS and incubate for 2-3 days to deprive the cells of estrogen.
-
Treatment: Treat the cells with a range of concentrations of this compound or 17β-estradiol (e.g., 10⁻¹² to 10⁻⁷ M) for 3-6 days. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]
-
Data Analysis: Plot the absorbance against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value (the concentration that elicits a half-maximal response).
Protocol 3: Estrogen Response Element (ERE)-Driven Reporter Gene Assay
This assay measures the ability of this compound to activate the transcription of a reporter gene under the control of an estrogen response element.
Materials:
-
MCF-7 or T-47D cells
-
Reporter plasmid containing an ERE upstream of a luciferase gene (e.g., pGL3-ERE-luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
Charcoal-stripped FBS
-
This compound
-
17β-Estradiol (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 24- or 96-well plate. After 24 hours, transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Hormone Deprivation: After transfection, replace the medium with a medium containing charcoal-stripped FBS and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound or 17β-estradiol for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration in each sample. Plot the relative luciferase units against the log concentration of the test compound to generate a dose-response curve.
Protocol 4: Western Blot Analysis of Estrogen-Responsive Genes
This protocol is used to detect changes in the protein expression of estrogen-responsive genes (e.g., Progesterone Receptor, pS2) following treatment with this compound.
Materials:
-
MCF-7 cells
-
Cell culture medium with charcoal-stripped FBS
-
This compound
-
17β-Estradiol (positive control)
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against estrogen-responsive proteins (e.g., anti-PR, anti-pS2) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture and hormone-deprive MCF-7 cells as described in the previous protocols. Treat the cells with this compound or 17β-estradiol for 24-48 hours.
-
Protein Extraction: Wash the cells with cold PBS and lyse them on ice with RIPA buffer.[5] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target protein to the loading control.
III. Mandatory Visualizations
Caption: Estrogen Receptor Signaling Pathway for this compound.
References
- 1. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of estriol on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 2.2. MTT Assay [bio-protocol.org]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Estriol 3-benzoate in Endocrinology Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Estriol 3-benzoate is a specialized and not widely studied derivative of estriol. The following application notes and protocols are largely theoretical and extrapolated from the known properties of estriol and the well-documented effects of benzoate esterification on other estrogens, such as estradiol. Researchers should independently synthesize and characterize this compound and validate these protocols for their specific experimental needs.
Introduction
Estriol (E3) is one of the three major endogenous estrogens, characterized by its weaker estrogenic activity compared to estradiol (E2).[1][2] This property makes it a subject of interest for research into hormone therapies where a milder estrogenic effect is desired.[3] The addition of a benzoate group at the 3-position of the estriol molecule, creating this compound, is hypothesized to modify its pharmacokinetic profile, potentially offering a sustained-release mechanism. This modification is analogous to Estradiol Benzoate, a well-known pro-drug of estradiol that enhances its lipophilicity and allows for a prolonged duration of action.[4][5]
These application notes provide a theoretical framework for the potential uses of this compound in endocrinology research, focusing on studies of hormone replacement therapy, estrogen receptor modulation, and investigations into the tissue-specific effects of weak estrogens.
Potential Applications in Endocrinology Research
-
Sustained-Release Hormone Replacement Therapy (HRT) Models: this compound could serve as a tool to investigate the long-term effects of continuous, low-level estrogen exposure in animal models of menopause. The benzoate ester is expected to be cleaved by endogenous esterases, slowly releasing active estriol and thereby avoiding the sharp peaks and troughs in hormone levels associated with daily administrations of the parent compound.
-
Studies of Estrogen Receptor (ER) Subtype Selectivity: As a derivative of estriol, this compound is expected to act as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[6] Research could focus on its differential effects on tissues expressing varying ratios of these receptors.
-
Investigation of Tissue-Specific Estrogenic Effects: Due to its weaker estrogenic potential, this compound may be used to explore the threshold of estrogenic activity required to elicit responses in different tissues, such as the uterus, bone, and mammary gland. This could provide insights into the development of selective estrogen receptor modulators (SERMs).
-
Neuroendocrinology and Neuroprotection Studies: Estrogens are known to have neuroprotective effects. A long-acting form of a weak estrogen like this compound could be valuable in long-term studies of estrogenic action in the central nervous system, without the potent peripheral effects of stronger estrogens.[7]
Quantitative Data Summary
As there is limited direct experimental data for this compound, the following table provides a comparative summary of related compounds to inform experimental design.
| Compound | Molecular Weight ( g/mol ) | Estrogen Receptor α (ERα) Binding Affinity | Notes |
| Estriol (E3) | 288.38 | Lower than Estradiol | A weak natural estrogen.[1][2] |
| Estradiol (E2) | 272.38 | High | The most potent natural estrogen.[6] |
| Estradiol Benzoate (EB) | 376.49 | IC50 of 22-28 nM (6-10 fold lower than Estradiol) | A pro-drug of Estradiol with sustained release.[8][9] |
| This compound (Predicted) | ~392.48 | Predicted to be lower than Estriol | A theoretical pro-drug of Estriol. |
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound Activity
Objective: To determine the estrogenic activity of this compound and its binding affinity for ERα and ERβ.
Materials:
-
This compound (synthesized and purified)
-
Estriol and Estradiol (as controls)
-
Human breast cancer cell lines (e.g., MCF-7, T-47D) expressing ERα and ERβ
-
Cell culture medium (e.g., phenol red-free DMEM/F12) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)
-
Recombinant human ERα and ERβ
-
[³H]-Estradiol
-
Luciferase reporter assay system with an Estrogen Response Element (ERE) promoter
Methodology:
-
Competitive Binding Assay: a. Incubate a constant concentration of recombinant ERα or ERβ with a tracer amount of [³H]-Estradiol and increasing concentrations of unlabeled this compound, Estriol, or Estradiol. b. After incubation, separate bound from free radioligand using a suitable method (e.g., hydroxylapatite precipitation). c. Determine the amount of bound [³H]-Estradiol by liquid scintillation counting. d. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) for each compound.
-
Cell Proliferation Assay (e.g., MTT Assay): a. Seed MCF-7 or T-47D cells in 96-well plates in phenol red-free medium with CS-FBS. b. After cell attachment, treat the cells with a range of concentrations of this compound, Estriol, or Estradiol for 5-7 days. c. Assess cell viability and proliferation using the MTT assay according to the manufacturer's instructions. d. Plot the dose-response curves to determine the mitogenic potential of each compound.
-
ERE-Luciferase Reporter Assay: a. Transiently transfect cells with an ERE-luciferase reporter plasmid. b. Treat the transfected cells with various concentrations of the test compounds for 24-48 hours. c. Lyse the cells and measure luciferase activity using a luminometer. d. Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.
Protocol 2: In Vivo Assessment of the Pharmacokinetics and Pharmacodynamics of this compound in an Ovariectomized Rodent Model
Objective: To evaluate the sustained-release properties and estrogenic effects of this compound in a model of menopause.
Materials:
-
Ovariectomized (OVX) adult female rats or mice
-
This compound
-
Vehicle (e.g., sesame oil)
-
Blood collection supplies
-
ELISA kits for serum estriol and luteinizing hormone (LH)
-
Uteri, femora, and mammary glands for histological analysis
Methodology:
-
Animal Model: a. Acclimate adult female rodents for at least one week before surgery. b. Perform bilateral ovariectomy under anesthesia. c. Allow the animals to recover for at least two weeks to ensure depletion of endogenous estrogens.
-
Dosing and Sample Collection: a. Administer a single intramuscular injection of this compound at a predetermined dose, or the vehicle control. b. Collect blood samples via a suitable method (e.g., tail vein) at multiple time points (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 144, and 168 hours) post-injection. c. At the end of the study, euthanize the animals and collect uteri, femora, and mammary glands.
-
Analysis: a. Centrifuge blood samples to obtain serum and store at -80°C until analysis. b. Measure serum estriol concentrations using a specific ELISA to determine the pharmacokinetic profile (Cmax, Tmax, half-life). c. Measure serum LH levels as a biomarker of estrogenic negative feedback on the pituitary. d. Weigh the uteri (a sensitive indicator of estrogenic activity). e. Fix the uteri, femora, and mammary glands in formalin for histological processing and analysis of tissue morphology (e.g., uterine epithelial height, bone density, mammary gland development).
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. High-affinity binding of estrone, estradiol and estriol in human cervical myometrium and cervical and vaginal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]
- 3. Estriol: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A comparative characterization of estrogens used in hormone therapy via estrogen receptor (ER)-α and -β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Studying the Effects of Estriol 3-Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol 3-benzoate is a synthetic ester of estriol, a naturally occurring estrogen. As a prodrug, it is metabolized in the body to its active form, estriol. Estriol is considered a weaker estrogen compared to estradiol, exhibiting a lower binding affinity for estrogen receptors (ERs).[1] This characteristic has generated interest in its potential for therapeutic applications where a milder estrogenic effect is desired, such as in hormone replacement therapy and for topical applications in dermatology to combat skin aging.[2][3]
These application notes provide a comprehensive experimental design for researchers investigating the biological effects of this compound. Detailed protocols for key in vitro assays are provided to assess its estrogenic activity, effects on cell proliferation, and its potential to stimulate collagen synthesis in skin cells.
Mechanism of Action: Estrogen Receptor Signaling
This compound exerts its biological effects after being metabolized to estriol. Estriol then binds to estrogen receptors alpha (ERα) and beta (ERβ), which are located in the nucleus of target cells. This binding initiates a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound compared to Estradiol (E2), a more potent estrogen. This data is for illustrative purposes to guide expected outcomes.
Table 1: Estrogen Receptor (ER) Binding Affinity
| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (%) |
| Estradiol (E2) | ERα | 1 | 100 |
| ERβ | 1.5 | 100 | |
| This compound | ERα | 50 | 2 |
| ERβ | 60 | 2.5 |
Table 2: MCF-7 Cell Proliferation
| Compound | EC50 (nM) | Maximum Proliferation (% of Control) |
| Estradiol (E2) | 0.01 | 250 |
| This compound | 1 | 180 |
Table 3: Collagen Type I Synthesis in Human Dermal Fibroblasts
| Treatment (100 nM) | Collagen Synthesis (% of Vehicle Control) |
| Vehicle (0.1% DMSO) | 100 |
| Estradiol (E2) | 175 |
| This compound | 140 |
Experimental Protocols
Experimental Workflow Overview
Protocol 1: Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound for ERα and ERβ compared to 17β-estradiol.
Materials:
-
Recombinant human ERα and ERβ
-
[3H]-17β-estradiol
-
This compound
-
17β-estradiol (unlabeled)
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxylapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer.
-
Dilute [3H]-17β-estradiol in assay buffer to a final concentration of 1 nM.
-
Dilute recombinant ERα or ERβ in assay buffer.
-
-
Binding Reaction:
-
In duplicate tubes, combine the assay buffer, diluted ER preparation, [3H]-17β-estradiol, and varying concentrations of either this compound or unlabeled 17β-estradiol.
-
Include control tubes for total binding (no competitor) and non-specific binding (100-fold excess of unlabeled 17β-estradiol).
-
Incubate the reaction mixtures at 4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Add cold hydroxylapatite slurry to each tube to bind the receptor-ligand complexes.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the pellets with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the final pellets in scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of this compound) x 100.
-
Protocol 2: MCF-7 Cell Proliferation Assay (E-SCREEN)
Objective: To assess the estrogenic activity of this compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran stripped FBS
-
Phenol red-free DMEM
-
This compound
-
17β-estradiol (positive control)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
For the assay, switch the cells to phenol red-free DMEM with 5% charcoal-dextran stripped FBS for at least 3 days to deplete endogenous estrogens.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000 cells/well. Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol in phenol red-free DMEM with 5% charcoal-dextran stripped FBS.
-
Remove the seeding medium and replace it with the treatment media containing different concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 6 days.
-
-
Assessment of Cell Proliferation:
-
On day 6, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of proliferation against the log concentration of the test compound.
-
Determine the EC50 value (the concentration that induces a half-maximal proliferative response).
-
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To investigate the effect of this compound on the expression of estrogen-responsive genes in a target cell line (e.g., MCF-7 or human dermal fibroblasts).
Materials:
-
Target cells (e.g., MCF-7 or human dermal fibroblasts)
-
Appropriate cell culture medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., pS2/TFF1, GREB1 for MCF-7; COL1A1, COL3A1 for fibroblasts) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess the quantity and quality of the RNA.
-
Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and relative to the vehicle control.
-
Protocol 4: Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To quantify the effect of this compound on the production of collagen by human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Fibroblast growth medium
-
This compound
-
Positive control (e.g., TGF-β1)
-
Sircol Soluble Collagen Assay Kit or similar
-
24-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture HDFs in fibroblast growth medium.
-
Seed the cells into 24-well plates and allow them to reach near confluence.
-
-
Treatment:
-
Replace the growth medium with a serum-free or low-serum medium containing different concentrations of this compound, a positive control, and a vehicle control.
-
Incubate for 48-72 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the newly synthesized and secreted soluble collagen.
-
Lyse the cells in the well to analyze cell-associated collagen if desired.
-
-
Collagen Quantification:
-
Use a collagen-binding dye-based assay (e.g., Sircol assay) to quantify the amount of soluble collagen in the supernatant.
-
Follow the manufacturer's protocol, which typically involves precipitating the collagen with the dye, centrifuging to collect the collagen-dye complex, and then dissolving the complex to measure the absorbance.
-
Create a standard curve using the provided collagen standards.
-
-
Data Analysis:
-
Calculate the concentration of collagen in each sample based on the standard curve.
-
Normalize the collagen amount to the cell number or total protein content in each well.
-
Express the results as a percentage of the vehicle control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Robotic MCF-7:WS8 Cell Proliferation Assay to Detect Agonist and Antagonist Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
Application Notes and Protocols for Estriol 3-benzoate in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estriol 3-benzoate is a synthetic derivative of estriol, a naturally occurring human estrogen. It is the benzoate ester of estriol at the C3 position. While research specifically detailing this compound is limited, its structure strongly suggests it functions as a prodrug of estriol. Esterification of steroid hormones is a common strategy to enhance lipophilicity, which can improve absorption and prolong the duration of action by allowing for sustained release from injection sites or transdermal formulations.[1] Upon administration, cellular esterases are expected to cleave the benzoate group, releasing the active hormone, estriol.
Estriol itself is one of the three main estrogens produced in the human body, with significantly lower estrogenic potency compared to estradiol.[2] It is considered a weak estrogen and is primarily produced in large quantities during pregnancy.[3][4] Research into estriol has highlighted its potential roles in immunomodulation, neuroprotection, and the management of menopausal symptoms with a potentially favorable safety profile.[5] this compound, as a more stable and potentially longer-acting precursor, therefore represents a valuable research chemical for investigating the sustained effects of low-potency estrogenic activity in various biological systems.
Mechanism of Action
The primary mechanism of action for this compound is its in-vivo conversion to estriol. This compound itself is considered biologically inactive due to the bulky benzoate group at the C3 position, which sterically hinders its ability to bind effectively to estrogen receptors (ERs).
-
Prodrug Activation: Following administration, esterase enzymes present in tissues and the bloodstream hydrolyze the ester bond, releasing free estriol and benzoic acid.
-
Receptor Binding: The liberated estriol acts as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][3]
-
Genomic Signaling: Upon binding, the estriol-ER complex translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, thereby modulating the transcription of genes involved in cellular proliferation, differentiation, and other physiological processes.[3][6]
-
Non-Genomic Signaling: Estrogens can also elicit rapid, non-genomic effects by interacting with membrane-associated estrogen receptors, which can activate various intracellular signaling cascades.
Signaling Pathway of this compound
References
- 1. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estriol (medication) - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Estriol: emerging clinical benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Estriol 3-Benzoate
Welcome to the technical support center for the synthesis of Estriol 3-benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting solutions for the successful synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main hurdle in synthesizing this compound is achieving regioselectivity. Estriol possesses three hydroxyl groups at the C3, C16α, and C17β positions. The C3 hydroxyl group is phenolic, making it more acidic and generally more reactive than the secondary aliphatic hydroxyl groups at C16 and C17. However, direct benzoylation without a proper strategy can lead to a mixture of mono-, di-, and tri-benzoates, making the purification of the desired this compound difficult and reducing the overall yield.
Q2: What is the most common strategy to achieve selective benzoylation at the 3-position?
The most effective and widely used strategy involves a three-step process:
-
Protection of the 16α,17β-diol: The two adjacent hydroxyl groups on the D-ring are protected, often by forming a cyclic acetal, such as an acetonide.
-
Benzoylation of the 3-hydroxyl group: With the 16 and 17 positions blocked, the phenolic hydroxyl group at C3 can be selectively benzoylated.
-
Deprotection: The protecting group at the 16 and 17 positions is removed to yield the final product, this compound.
Q3: What are the expected byproducts in this synthesis?
Common byproducts can include:
-
Unreacted Estriol.
-
Di-benzoated products (e.g., Estriol 3,16-dibenzoate, Estriol 3,17-dibenzoate).
-
Tri-benzoated product (Estriol 3,16,17-tribenzoate).
-
Incomplete deprotection products (e.g., this compound 16,17-acetonide).
-
Side products from the decomposition of reagents or starting materials under harsh reaction conditions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
| Possible Cause | Troubleshooting Suggestion |
| Incomplete protection of the 16,17-diol. | Ensure anhydrous conditions for the acetonide formation. Use a slight excess of 2,2-dimethoxypropane and a catalytic amount of a strong acid like p-toluenesulfonic acid. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting estriol spot disappears. |
| Inefficient benzoylation. | Use a slight excess of benzoyl chloride. Ensure the reaction is performed in a suitable aprotic solvent (e.g., pyridine, dichloromethane) and at an appropriate temperature (often 0°C to room temperature) to control reactivity. The use of a base like pyridine or triethylamine is crucial to neutralize the HCl byproduct. |
| Incomplete deprotection. | The hydrolysis of the acetonide is typically acid-catalyzed. Ensure the acid concentration (e.g., aqueous acetic acid, dilute HCl) and reaction time are sufficient for complete removal of the protecting group. Monitor by TLC. |
| Product loss during work-up and purification. | Use appropriate extraction solvents and perform multiple extractions to ensure complete recovery. Optimize the mobile phase for column chromatography to achieve good separation without excessive band broadening. |
Problem 2: Presence of Multiple Spots on TLC After Benzoylation
| Possible Cause | Troubleshooting Suggestion |
| Formation of di- and tri-benzoates. | This indicates that the 16,17-diol was not fully protected. Revisit the protection step, ensuring anhydrous conditions and sufficient reaction time. |
| Presence of unreacted starting material (Estriol 16,17-acetonide). | Increase the equivalents of benzoyl chloride and/or the reaction time for the benzoylation step. Ensure the benzoyl chloride is of high purity. |
| Acyl migration. | While less common for benzoates, acyl migration can occur under certain conditions. Use milder reaction conditions (lower temperature, less reactive base) for the benzoylation. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Poor separation of this compound from other esters by column chromatography. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) often provides good separation. Use a high-quality silica gel with a suitable particle size. |
| Co-elution of impurities. | If column chromatography is insufficient, consider recrystallization from a suitable solvent system to improve purity. |
| Product is an oil or does not crystallize. | Ensure all solvent from the previous steps has been thoroughly removed. Try different solvent combinations for recrystallization. If the product remains an oil, repurify by column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Acetonide Protection
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of Estriol 16,17-acetonide
-
Reagents and Materials: Estriol, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic amount), Acetone (anhydrous), Sodium bicarbonate solution (saturated), Brine, Anhydrous sodium sulfate, Hexane, Ethyl acetate.
-
Procedure:
-
Dissolve Estriol in anhydrous acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor by TLC (e.g., Hexane:Ethyl Acetate 1:1).
-
Once the reaction is complete, quench with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient) to yield Estriol 16,17-acetonide.
-
Step 2: Synthesis of this compound 16,17-acetonide
-
Reagents and Materials: Estriol 16,17-acetonide, Pyridine (anhydrous), Benzoyl chloride, Dichloromethane (DCM, anhydrous), 1M HCl solution, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve Estriol 16,17-acetonide in anhydrous pyridine or DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, e.g., Hexane:Ethyl Acetate 4:1).
-
Quench the reaction by adding 1M HCl solution.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification if it is sufficiently pure.
-
Step 3: Synthesis of this compound (Deprotection)
-
Reagents and Materials: this compound 16,17-acetonide, Acetic acid (aqueous solution, e.g., 80%), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the crude this compound 16,17-acetonide in an aqueous acetic acid solution.
-
Heat the reaction mixture (e.g., 50-60°C) and monitor by TLC (e.g., Hexane:Ethyl Acetate 2:1) until the starting material is consumed.
-
Cool the reaction mixture and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., Hexane:Ethyl Acetate gradient) to afford pure this compound.
-
Quantitative Data Summary
The following table provides representative data for the synthesis of this compound. Please note that actual results may vary.
| Step | Product | Starting Material | Typical Yield | Purity (by HPLC) |
| 1 | Estriol 16,17-acetonide | Estriol | 85-95% | >95% |
| 2 | This compound 16,17-acetonide | Estriol 16,17-acetonide | 90-98% | >90% (crude) |
| 3 | This compound | This compound 16,17-acetonide | 80-90% | >98% |
Visualizations
Caption: Synthetic workflow for this compound.
Technical Support Center: Optimizing Estriol 3-Benzoate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Estriol 3-benzoate. The primary challenge in this synthesis is achieving regioselectivity for the C3 phenolic hydroxyl group over the C16 and C17 secondary alcohol groups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the selective benzoylation of the C3-hydroxyl group of estriol?
The selective acylation of the C3 hydroxyl group is primarily due to its inherently higher reactivity compared to the secondary alcoholic hydroxyls at the C16 and C17 positions. The C3 hydroxyl is phenolic, making it more acidic and its corresponding phenoxide a better nucleophile. Furthermore, it is generally more sterically accessible than the hydroxyl groups on the D-ring of the steroid.
Q2: What are the most common side products in this reaction, and how can they be minimized?
The most common side products are the over-benzoylated species: Estriol 3,16-dibenzoate, Estriol 3,17-dibenzoate, and Estriol 3,16,17-tribenzoate. Minimizing these impurities is key to optimizing the synthesis.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a minimal excess of benzoyl chloride (e.g., 1.05-1.2 equivalents).
-
Low Temperature: Perform the reaction at reduced temperatures (e.g., 0 °C to -20 °C) to favor the kinetic product (3-O-benzoylation) over the thermodynamically favored, more substituted products.
-
Slow Addition: Add the benzoyl chloride solution dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of di- and tri-benzoylation.
Q3: How can I purify this compound from unreacted estriol and over-benzoylated byproducts?
Flash column chromatography on silica gel is the most effective method for purification. The polarity difference between the starting material (most polar), the desired monobenzoate product (intermediate polarity), and the di/tri-benzoate byproducts (least polar) allows for effective separation. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, typically yields the best results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Poor Reagent Quality: Moisture in the solvent or on glassware can quench the benzoyl chloride. The base may be old or degraded. | 1. Use anhydrous solvents. Dry all glassware in an oven before use. Use freshly opened or properly stored base. |
| 2. Insufficient Activation: The chosen base may not be strong enough to sufficiently deprotonate the phenolic hydroxyl. | 2. Consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a hindered amine base like DIPEA (N,N-Diisopropylethylamine). | |
| 3. Reaction Temperature Too Low: While low temperature improves selectivity, excessively cold conditions may slow the reaction rate to a halt. | 3. Find an optimal balance. If no reaction occurs at -20 °C, try repeating the reaction at 0 °C or room temperature while carefully monitoring for side product formation via TLC. | |
| Low Selectivity | 1. Excess Benzoyl Chloride: Using too much acylating agent is the most common cause of over-benzoylation. | 1. Carefully control the stoichiometry. Use no more than 1.2 equivalents of benzoyl chloride. |
| (High levels of di- and tri-benzoates) | 2. Reaction Temperature Too High: Higher temperatures provide more energy for the less reactive C16/C17 hydroxyls to react. | 2. Perform the reaction at 0 °C or lower. A study on analogous systems showed improved selectivity at temperatures as low as -40 °C.[1] |
| 3. Incorrect Base: A highly nucleophilic base can compete with the substrate. An incorrect amount of base can also affect selectivity. | 3. Use a non-nucleophilic base like pyridine or DIPEA. Optimize the equivalents of base used (typically 1.5-2.0 equivalents). | |
| Acyl Migration | 1. Strongly Basic Conditions/High Temperatures: Although less common with benzoates, harsh conditions can potentially lead to acyl migration. | 1. Use the mildest effective conditions (lowest temperature, least amount of a suitable base) to achieve the desired transformation. |
| Difficult Purification | 1. Products Co-eluting: The polarity difference between the desired product and a di-benzoate byproduct may be small. | 1. Optimize the solvent system for column chromatography. Use a shallow gradient and consider alternative solvent systems (e.g., dichloromethane/methanol or toluene/acetone). |
Data on Reaction Condition Optimization
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Triethylamine (TEA) | Pyridine | DBU | DBU, being a stronger, non-nucleophilic base, is expected to provide a faster reaction and potentially higher selectivity by favoring deprotonation of the most acidic proton. |
| Temperature | Room Temp (25°C) | 0°C | -20°C | Lowering the temperature is expected to significantly increase the selectivity for the 3-O-monobenzoate by favoring the kinetically controlled product. |
| BzCl (Equivalents) | 2.0 eq | 1.5 eq | 1.1 eq | Reducing the equivalents of benzoyl chloride to just above stoichiometric is the most critical factor in minimizing the formation of di- and tri-benzoate byproducts. |
Experimental Workflow & Methodologies
The following diagrams and protocols provide a logical workflow for the synthesis and a detailed experimental procedure based on established chemical principles for selective acylation.
Logical Workflow for Synthesis and Optimization
Caption: Workflow for this compound synthesis and optimization.
Chemical Reaction and Side Products
Caption: Reaction scheme for the selective synthesis of this compound.
Detailed Experimental Protocol (Model Procedure)
This protocol is a model based on established principles for selective acylation of phenolic hydroxyl groups in the presence of alcoholic hydroxyls. Researchers should perform small-scale trials to optimize conditions for their specific setup.
1. Reagent and Glassware Preparation:
-
Dry all glassware (round-bottom flask, dropping funnel, magnetic stir bar) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Ensure Estriol is dry and of high purity.
-
Use anhydrous pyridine (or another suitable anhydrous solvent/base).
-
Ensure benzoyl chloride is of high purity.
2. Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add Estriol (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous pyridine (as solvent and base, approx. 10-15 mL per gram of estriol).
-
Stir the mixture until the estriol is fully dissolved.
-
Cool the flask to 0 °C in an ice-water bath.
3. Benzoylation Reaction:
-
In a separate, dry dropping funnel, prepare a solution of benzoyl chloride (1.1 eq) in a small amount of anhydrous pyridine.
-
Add the benzoyl chloride solution dropwise to the stirring estriol solution over a period of 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours.
4. Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) on silica gel plates (e.g., using a 1:1 mixture of hexane:ethyl acetate as the eluent).
-
The reaction is complete when the starting estriol spot has been consumed, and a new, less polar spot corresponding to the product is dominant.
5. Workup and Extraction:
-
Once the reaction is complete, quench it by slowly adding cold 1M HCl solution to neutralize the pyridine.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) to separate the desired this compound from any unreacted estriol and over-benzoylated impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.
7. Analysis:
-
Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
References
Technical Support Center: Overcoming Solubility Issues with Estriol 3-Benzoate In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Estriol 3-benzoate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a synthetic ester of estriol, a weak estrogen.[1] It functions as a prodrug of estriol and acts as an agonist of the estrogen receptors (ERα and ERβ).[2][3] Like many steroid hormones, this compound is highly lipophilic, meaning it has poor water solubility. This poses a significant challenge for in vitro experiments, which are typically conducted in aqueous cell culture media. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
Understanding the physicochemical properties of this compound is crucial for designing effective solubilization strategies. Key properties for both Estriol and its 3-benzoate ester are summarized below. The higher LogP value of the benzoate ester indicates greater lipophilicity and consequently lower aqueous solubility.
| Property | Estriol | This compound |
| Molecular Formula | C18H24O3[4] | C25H28O3[5] |
| Molecular Weight | 288.4 g/mol [4] | 376.5 g/mol [6] |
| LogP | ~2.5[4] | ~4.5[2] |
| Appearance | Crystalline solid[7] | Crystalline solid[6] |
Q3: What are the recommended organic solvents for preparing a stock solution of this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective, while ethanol offers moderate solubility.[6]
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [6] |
| DMF | ~30 mg/mL | [6] |
| Ethanol | ~2 mg/mL | [6] |
| Acetone | Soluble | [8] |
| Dioxane | Soluble | [8] |
| Water | Practically insoluble | [8] |
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
While DMSO is an excellent solvent, it can have biological effects on cells. It has been shown to modulate the expression of estrogen receptors and other related genes.[9][10] Therefore, it is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, typically well below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.
Q5: How can I prepare a working solution of this compound in my cell culture medium?
To minimize precipitation, it is crucial to perform serial dilutions. Never add the highly concentrated organic stock solution directly to the aqueous medium. A step-by-step protocol is provided in the "Experimental Protocols" section below. The key is to gradually introduce the compound into the aqueous environment.
Q6: What are the visual signs of compound precipitation in my culture media?
Precipitation can manifest as a cloudy or hazy appearance in the media, visible crystals or particles (sometimes only observable under a microscope), or a film on the surface of the culture vessel.
Q7: My this compound precipitated after I added it to the media. What should I do?
If you observe precipitation, the well or flask is compromised and should not be used for data collection as the actual concentration of the dissolved compound is unknown. You will need to optimize your solubilization protocol. Consider the following:
-
Lowering the final concentration of this compound.
-
Using a different solubilization technique, such as cyclodextrin complexation.[11][12][13]
-
Ensuring your stock solution is fully dissolved before use. Gentle warming or sonication may help, but be cautious about compound stability.[14]
Q8: Are there alternatives to organic solvents for improving the solubility of this compound?
Yes, cyclodextrins are a widely used alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more water-soluble.[11][13][15] This can be an excellent strategy for experiments where organic solvents may be a confounding factor.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Compound precipitates immediately or over time in the incubator.
-
Possible Cause 1: Final concentration is too high. The concentration of this compound exceeds its solubility limit in the final culture medium.
-
Solution: Perform a dose-response experiment starting with a lower concentration range.
-
-
Possible Cause 2: High percentage of serum in the media. Proteins in fetal bovine serum (FBS) can sometimes interact with hydrophobic compounds, leading to precipitation.
-
Solution: Prepare the working solution in a serum-free medium first, and then add it to your cells with the complete (serum-containing) medium.
-
-
Possible Cause 3: "Salting out" effect. The high ionic strength of culture media can reduce the solubility of hydrophobic compounds.
-
Solution: Ensure the stock solution is added to the media with gentle mixing to allow for gradual dispersion.
-
-
Possible Cause 4: Temperature change. Moving from a room temperature stock to a 37°C incubator can affect solubility.
-
Solution: Pre-warm the culture medium to 37°C before adding the this compound working solution.
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Incomplete dissolution of the stock solution. Undissolved crystals in the stock solution will lead to inaccurate dilutions.
-
Solution: Visually inspect your stock solution to ensure it is a clear solution. If necessary, gently warm the vial (e.g., in a 37°C water bath) or sonicate briefly to ensure complete dissolution before making dilutions.[14]
-
-
Possible Cause 2: Adsorption to plastics. Hydrophobic compounds can adsorb to the surface of plastic labware (pipette tips, tubes, plates), reducing the effective concentration.
-
Solution: Use low-adhesion plastics where possible. When diluting, rinse the pipette tip in the destination solution to ensure the complete transfer of the compound.
-
-
Possible Cause 3: Degradation of the compound. this compound may degrade if not stored properly or if working solutions are kept for extended periods.
Issue 3: Vehicle control group shows unexpected biological activity.
-
Possible Cause 1: DMSO is affecting the cells. As mentioned, DMSO can modulate estrogen receptor signaling pathways.[9][10]
-
Solution: This is a real effect and must be controlled for. Always include a vehicle control group that is treated with the exact same concentration of DMSO as your experimental groups. The results from the experimental groups should be interpreted relative to this vehicle control, not an untreated control.
-
-
Possible Cause 2: Contamination of the solvent.
-
Solution: Use a high-purity, sterile-filtered grade of DMSO suitable for cell culture.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound (MW: 376.5 g/mol ) in DMSO.
-
Materials: this compound powder, high-purity DMSO (cell culture grade).
-
Procedure:
-
Weigh out 3.765 mg of this compound.
-
Add 1 mL of DMSO to the powder.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of any particulates.
-
If dissolution is slow, you may gently warm the vial in a 37°C water bath or sonicate for a few minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Objective: To prepare a 10 µM working solution from a 10 mM stock, resulting in a final DMSO concentration of 0.1%.
-
Materials: 10 mM this compound stock in DMSO, sterile cell culture medium.
-
Procedure (Serial Dilution):
-
Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of serum-free culture medium. This creates a 100 µM solution in 1% DMSO. Vortex gently.
-
Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of your complete cell culture medium. This results in the final 10 µM working solution with a DMSO concentration of 0.1%.
-
Mix gently by inverting the tube. Do not vortex vigorously as this can cause frothing of the medium.
-
Use this working solution to treat your cells immediately.
-
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
-
Objective: To prepare an this compound solution using HP-β-CD as a solubilizing agent.
-
Materials: this compound, HP-β-CD, sterile water or PBS.
-
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or PBS (e.g., 10% w/v).
-
Add the this compound powder directly to the HP-β-CD solution at the desired concentration.
-
Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Sterile-filter the final solution through a 0.22 µm filter to remove any undissolved compound and ensure sterility.
-
This solution can now be used to prepare working dilutions in your cell culture medium. Remember to include a vehicle control with the same concentration of HP-β-CD.
-
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Standard experimental workflow for in vitro cell treatment.
Caption: Simplified canonical estrogen signaling pathway.
References
- 1. Estriol - Wikipedia [en.wikipedia.org]
- 2. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estradiol benzoate - Wikipedia [en.wikipedia.org]
- 4. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-Estradiol 3-benzoate =97 50-50-0 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. mpbio.com [mpbio.com]
- 9. Dimethyl sulfoxide is a potent modulator of estrogen receptor isoforms and xenoestrogen biomarker responses in primary culture of salmon hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Addressing Instability of Estriol 3-Benzoate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Estriol 3-benzoate in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common instability problems with this compound solutions.
Issue 1: Rapid Degradation of this compound in Aqueous or Protic Solvents
Question: My this compound concentration is decreasing rapidly after preparing a solution in a solvent mixture containing water, methanol, or ethanol. What is the likely cause and how can I prevent this?
Answer:
The most probable cause of degradation in aqueous or protic solvents is hydrolysis of the 3-benzoate ester bond. This reaction cleaves the benzoate group, yielding Estriol and benzoic acid. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2][3]
Troubleshooting Steps:
-
Confirm Degradation Product: Analyze your degraded sample using HPLC. The appearance of a peak corresponding to the retention time of an Estriol standard and another for benzoic acid would confirm hydrolysis.
-
Control pH: The hydrolysis of esters is catalyzed by both acids and bases, with the rate being pH-dependent.[3] For maximum stability, maintain the pH of your solution in the neutral range (pH 6-7), unless experimental conditions require otherwise. Buffer your solution if necessary.
-
Minimize Water Content: If your experimental design allows, use anhydrous solvents to prepare your stock solutions. Even small amounts of water can lead to significant hydrolysis over time.[4]
-
Temperature Control: Store your solutions at reduced temperatures (e.g., 2-8 °C or -20 °C) to decrease the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
-
Solvent Selection: If possible, consider using aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) for your stock solutions, which are less likely to participate in hydrolysis.
Issue 2: Appearance of Unknown Peaks and Color Change in Solution
Question: My this compound solution has developed a yellow or brown tint, and HPLC analysis shows multiple new, unidentified peaks. What could be happening?
Answer:
This is likely due to oxidation of the phenolic ring (A-ring) of the estriol moiety.[5] Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This process can lead to the formation of colored degradation products, such as quinones.
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.[3]
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
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Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), to your solution to inhibit oxidative degradation.
-
Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[4]
-
Purity of Solvents: Ensure you are using high-purity solvents, as impurities can sometimes initiate or catalyze degradation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways are hydrolysis of the ester linkage to form Estriol and benzoic acid, and oxidation of the phenolic A-ring of the steroid.[1][5]
Q2: How can I monitor the stability of my this compound solution?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This involves developing an HPLC method that can separate this compound from its potential degradation products, allowing for the quantification of the parent compound over time.
Q3: What are the ideal storage conditions for a stock solution of this compound in an organic solvent like acetonitrile?
A3: For optimal stability, a stock solution in a dry, aprotic solvent like acetonitrile should be stored at low temperature (e.g., -20°C), protected from light in an amber vial, and with the headspace flushed with an inert gas like nitrogen or argon before sealing.
Q4: Can I heat my this compound solution to aid dissolution?
A4: While gentle warming can help dissolve the compound, prolonged exposure to high temperatures can accelerate both hydrolysis and oxidation. It is advisable to use sonication at room temperature first. If heating is necessary, do so for the shortest possible time and at the lowest effective temperature.
Q5: Are there any incompatible excipients I should be aware of when formulating this compound?
A5: Avoid strongly acidic or basic excipients, as they will catalyze hydrolysis. Also, be cautious with excipients that may contain significant amounts of water or trace metals that could promote degradation.
Data Presentation
The following tables present illustrative quantitative data on the stability of this compound under various conditions. This data is synthesized based on the known kinetics of similar compounds and should be used for guidance and comparative purposes.
Table 1: Illustrative Effect of pH on the Hydrolysis of this compound in 50% Acetonitrile/Water at 25°C
| pH | Half-life (t½) in hours (Illustrative) |
| 3 | 72 |
| 5 | 150 |
| 7 | 200 |
| 9 | 48 |
| 11 | 12 |
Table 2: Illustrative Effect of Temperature on the Stability of this compound in a Neutral Aqueous Solution (pH 7)
| Temperature | Percentage Remaining after 24 hours (Illustrative) |
| 4°C | 99.5% |
| 25°C | 92.0% |
| 40°C | 75.0% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC-UV or HPLC-MS method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes to elute both the parent compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing the root cause of this compound instability in solution.
Caption: The two primary chemical degradation pathways for this compound in solution: hydrolysis and oxidation.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. iipseries.org [iipseries.org]
- 3. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. carbodiimide.com [carbodiimide.com]
- 5. Oxidation of steroid estrogens by peroxymonosulfate (PMS) and effect of bromide and chloride ions: Kinetics, products, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Analytical Methods for Estriol 3-Benzoate
Welcome to the technical support center for the analysis of Estriol 3-benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of analytical methods and to offer solutions for common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound using common analytical techniques such as HPLC, LC-MS, and GC-MS.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization in LC-MS. | Consider derivatization to enhance the signal. For instance, dansyl chloride can be used to derivatize the hydroxyl groups of estriol, which significantly improves ionization efficiency and sensitivity in mass spectrometry.[1][2] |
| Low UV absorbance of this compound. | For HPLC-UV, ensure the detection wavelength is optimal. While not ideal for high sensitivity, derivatization with a UV-absorbing tag can be an option. | |
| Suboptimal sample preparation leading to analyte loss. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction method. A two-stage SPE has been shown to be effective for estrogens.[3] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For reversed-phase HPLC, a slightly acidic mobile phase can improve the peak shape of phenolic compounds. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Active sites on the column. | Use a column with end-capping or add a competing agent to the mobile phase. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC pump is working correctly and that the mobile phase is properly mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Matrix Effects in LC-MS | Co-eluting endogenous compounds from the sample matrix (e.g., serum, plasma) are suppressing or enhancing the ionization of the analyte. | Improve sample cleanup using a more selective SPE sorbent or a multi-step extraction process. |
| Adjust the chromatographic conditions to better separate the analyte from interfering compounds. | ||
| Use a deuterated internal standard that co-elutes with the analyte to compensate for matrix effects.[4] | ||
| Low Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and pH. For estrogens in biological matrices, enzymatic hydrolysis may be necessary to cleave conjugates before extraction. |
| Ensure complete elution from the SPE cartridge by using an appropriate elution solvent and volume. | ||
| Ghost Peaks | Contamination from the autosampler, mobile phase, or sample preparation process. | Clean the autosampler injection port and loop. Use high-purity solvents and reagents. Include blank injections in your sequence to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound at very low concentrations?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of steroids like this compound, especially in complex biological matrices.[5][6] To further enhance sensitivity, derivatization of the hydroxyl groups can be employed.[2][3]
Q2: Is derivatization necessary for the analysis of this compound?
A2: While not always mandatory, derivatization is highly recommended to improve the sensitivity and chromatographic properties of this compound. For GC-MS analysis, derivatization (e.g., silylation) is essential to increase the volatility and thermal stability of the analyte.[4][7] For LC-MS, derivatization can significantly enhance ionization efficiency, leading to lower detection limits.[1][2]
Q3: How can I overcome matrix effects when analyzing this compound in biological samples like plasma or serum?
A3: To mitigate matrix effects, a robust sample preparation method is crucial. This can include protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][8] Additionally, using a stable isotope-labeled internal standard that closely mimics the behavior of the analyte during extraction and ionization is a highly effective way to compensate for matrix effects.[4]
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: A C18 reversed-phase column is commonly used for the separation of estrogens and their derivatives.[9] For high-resolution separations, columns with smaller particle sizes (e.g., sub-2 µm) can be used with UHPLC systems.
Q5: Can Thin-Layer Chromatography (TLC) be used for the analysis of this compound?
A5: Yes, TLC can be used for the qualitative analysis and separation of this compound.[10][11] It can be a useful technique for initial screening or for monitoring reaction progress. For visualization, the plate can be sprayed with a sulfuric acid solution and heated.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for the analysis of estrogens, which can serve as a reference for method development for this compound.
Table 1: Performance of Different Analytical Methods for Estrogen Analysis
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS with Derivatization | Estriol, Estradiol, Estrone | River Water | 67-285 pg/L | - | 75-88 | [3] |
| GC-MS with Derivatization | Estriol | Pharmaceutical Preparations | 4.0 ng/mL | 12.5 ng/mL | - | [7] |
| HPLC-FLD with Derivatization | Estradiol and metabolites | Serum and Saliva | - | 10 ng/mL | - | [12] |
| LC-MS/MS | Estradiol, Estrone | Serum | 0.34 pmol/L (E2), 0.27 pmol/L (E1) | 0.6 pmol/L (E2), 0.3 pmol/L (E1) | - | [6] |
| GC-MS/MS with Derivatization | Estradiol, Estrone | Human Serum | - | 13-21 pg/mL | - | [4] |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis with Derivatization
This protocol is adapted from methods used for the analysis of estrogens in biological fluids.[2]
-
Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of acetonitrile. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 20 µL of bicarbonate/carbonate buffer.
-
Add 30 µL of a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Vortex and incubate at 60°C for 10 minutes.
-
-
LC-MS/MS Analysis:
-
After incubation, add an appropriate volume of the initial mobile phase to the sample.
-
Inject an aliquot into the LC-MS/MS system.
-
Use a C18 column with a gradient elution, for example, starting with a water/methanol mixture and increasing the methanol content over time.
-
Detect the derivatized analyte using multiple reaction monitoring (MRM) in positive ion mode.
-
Protocol 2: GC-MS Analysis with Silylation
This protocol is based on established methods for the GC-MS analysis of steroids.[4][7]
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., dissolved pharmaceutical preparation or pre-treated biological fluid) with a suitable organic solvent like ethyl acetate or a mixture of hexane and ethyl acetate.
-
Drying: Evaporate the organic extract to dryness under nitrogen.
-
Derivatization:
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) and 50 µL of a solvent like pyridine or acetonitrile.
-
Incubate at 60-70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
Use a capillary column suitable for steroid analysis (e.g., HP-5MS).
-
Set an appropriate temperature program for the oven to ensure good separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or full scan mode.
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for the sensitive analysis of this compound using LC-MS/MS with derivatization.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical troubleshooting guide for addressing low signal intensity in the analysis of this compound.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Enhancing sensitivity of liquid chromatographic/ion-trap tandem mass spectrometric determination of estrogens by on-line pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Estradiol Benzoate [drugfuture.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Estriol 3-Benzoate and Estradiol 3-Benzoate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Estriol 3-benzoate and Estradiol 3-benzoate. Due to a significant lack of publicly available scientific data for this compound, a direct experimental comparison is not feasible at this time. This guide therefore presents a comprehensive overview of the available data for Estradiol 3-benzoate and details the experimental protocols that would be necessary to characterize and compare this compound, should it become available.
Introduction
Estrogen esters, such as Estradiol 3-benzoate, are prodrugs designed to improve the pharmacokinetic properties of the parent estrogen.[1] Esterification at the C3 or C17 position of the steroid nucleus can increase lipophilicity, leading to a prolonged duration of action when administered via intramuscular injection.[1] This guide focuses on the 3-benzoate esters of two distinct estrogens: Estradiol, the most potent endogenous estrogen, and Estriol, a weaker estrogen primarily produced during pregnancy.[2][3] Understanding the differences in their pharmacological profiles is crucial for the development of new hormone-based therapies.
Estradiol 3-Benzoate: A Profile
Estradiol 3-benzoate is a synthetic ester of the natural estrogen, estradiol.[4] It functions as a prodrug, being hydrolyzed in the body to release estradiol.[5] This modification allows for a more sustained release and prolonged duration of action compared to unmodified estradiol.[1]
Physicochemical and Pharmacological Properties of Estradiol 3-Benzoate
The following table summarizes the key physicochemical and pharmacological properties of Estradiol 3-benzoate based on available data.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₈O₃ | |
| Molecular Weight | 376.49 g/mol | |
| CAS Number | 50-50-0 | |
| Melting Point | 191-198 °C | |
| Solubility | Insoluble in water; Soluble in DMSO (19 mg/mL), Ethanol (2 mg/mL), DMF (30 mg/mL) | [4][6] |
| Estrogen Receptor α (ERα) Binding Affinity (IC₅₀) | 22-28 nM (human, murine, chicken) | [4][7] |
| Pharmacokinetics (Intramuscular) | Shorter duration of action (4-5 days) compared to estradiol valerate and cypionate. |
This compound: An Overview of Available Data
Despite extensive searches of scientific literature and chemical databases, no specific experimental data on the physicochemical properties, estrogen receptor binding affinities, or pharmacokinetic profile of this compound could be located. While information on Estriol and other Estriol esters is available, data for the 3-benzoate ester is absent. This significant data gap prevents a direct comparative analysis with Estradiol 3-benzoate.
Research has indicated that esters of estriol do not bind to the estrogen receptor directly and their estrogenic activity is dependent on their conversion to estriol by esterase enzymes.[8] It is plausible that this compound would follow this same mechanism of action.
Experimental Protocols for Comparative Analysis
To facilitate future research and enable a direct comparison should this compound become available, this section provides detailed methodologies for key experiments.
Estrogen Receptor Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a compound for the estrogen receptors, ERα and ERβ.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for the binding of a radiolabeled ligand to the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of ERα and ERβ)
-
[³H]-17β-estradiol (radioligand)
-
Test compounds (this compound, Estradiol 3-benzoate)
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare rat uterine cytosol containing the estrogen receptors.
-
In assay tubes, combine a fixed concentration of [³H]-17β-estradiol with increasing concentrations of the unlabeled test compound.
-
Add the prepared uterine cytosol to each tube and incubate to reach equilibrium.
-
To separate bound from free radioligand, add hydroxylapatite slurry and incubate.
-
Centrifuge the tubes and wash the HAP pellet to remove unbound radioligand.
-
Resuspend the pellet in ethanol and transfer to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of bound radioligand against the log concentration of the test compound to determine the IC₅₀.
Diagram of Experimental Workflow:
Caption: Workflow for a competitive estrogen receptor binding assay.
MCF-7 Cell Proliferation Assay
This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-dependent breast cancer cells (MCF-7).
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for inducing cell proliferation.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-stripped FBS (to remove endogenous steroids)
-
Test compounds
-
Cell proliferation detection reagent (e.g., MTS, WST-1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Culture MCF-7 cells in standard medium.
-
For the experiment, switch the cells to a medium containing charcoal-stripped FBS for a period to deplete endogenous estrogens.
-
Seed the cells into 96-well plates and allow them to attach.
-
Treat the cells with increasing concentrations of the test compounds.
-
Incubate for a period of time (e.g., 6 days).
-
Add a cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to quantify cell viability/proliferation.
-
Plot the cell proliferation against the log concentration of the test compound to determine the EC₅₀.
Diagram of Experimental Workflow:
Caption: Workflow for the MCF-7 cell proliferation assay.
Estrogen Receptor Signaling Pathway
Both Estradiol and Estriol exert their effects primarily through the nuclear estrogen receptors, ERα and ERβ. The following diagram illustrates the classical genomic signaling pathway.
Caption: Classical genomic estrogen receptor signaling pathway.
Conclusion
This guide provides a detailed overview of the available scientific information for Estradiol 3-benzoate and highlights the significant lack of data for this compound. While a direct comparative analysis is not currently possible, the provided experimental protocols and pathway diagrams offer a framework for future research in this area. The characterization of this compound is a necessary next step to understand its potential as a therapeutic agent and to enable a meaningful comparison with other estrogen esters.
References
- 1. Estrogen ester - Wikipedia [en.wikipedia.org]
- 2. Estriol vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 3. shop.miracare.com [shop.miracare.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Estradiol Benzoate | C25H28O3 | CID 222757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Estrogenic action of estriol fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Newly Synthesized Estriol 3-Benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. This guide provides a comparative overview of key analytical techniques for validating the structure of Estriol 3-benzoate, a synthetic derivative of the natural estrogen, estriol. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate validation strategies. As alternatives for comparison, we include the closely related endogenous estrogens, Estradiol and Estriol.
Data Presentation: A Comparative Analysis of Analytical Techniques
The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for this compound and its relevant comparator molecules.
Table 1: ¹H NMR and ¹³C NMR Chemical Shift Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus.
| Compound | Nucleus | Key Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | ¹H | Aromatic protons (benzoate): ~7.4-8.2 ppm; Aromatic protons (steroid A-ring): ~6.8-7.2 ppm; H-17: ~3.7 ppm; C18-CH₃: ~0.78 ppm |
| ¹³C | Carbonyl (benzoate): ~165 ppm; Aromatic carbons (benzoate): ~128-133 ppm; Aromatic carbons (steroid A-ring): ~115-155 ppm; C-17: ~81 ppm; C-13: ~43 ppm; C-18: ~13 ppm | |
| Estradiol | ¹H | Aromatic protons (A-ring): ~6.5-7.1 ppm; H-17: ~3.7 ppm; C18-CH₃: ~0.77 ppm |
| ¹³C | Aromatic carbons (A-ring): ~112-155 ppm; C-17: ~81 ppm; C-13: ~43 ppm; C-18: ~13 ppm[1] | |
| Estriol | ¹H | Aromatic protons (A-ring): ~6.5-7.1 ppm; H-16, H-17: ~3.5-4.2 ppm; C18-CH₃: ~0.75 ppm |
| ¹³C | Aromatic carbons (A-ring): ~113-155 ppm; C-16, C-17: ~70-82 ppm; C-13: ~47 ppm; C-18: ~13 ppm[1] |
Table 2: Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI+ | 377.20 [M+H]⁺ | 255.15 [M - C₇H₅O₂]⁺ (loss of benzoate) |
| Estradiol | ESI- | 271.17 [M-H]⁻ | 183, 169, 145[2] |
| Estriol | ESI- | 287.16 [M-H]⁻ | 171, 145, 183[2] |
Table 3: High-Performance Liquid Chromatography (HPLC) Data
HPLC is a crucial technique for assessing the purity of a synthesized compound and separating it from starting materials, byproducts, and other impurities.
| Compound | Column | Mobile Phase | Retention Time (min) |
| This compound | C18 | Acetonitrile/Water | Longer retention than Estradiol and Estriol due to increased lipophilicity. |
| Estradiol | C18 | 50% Acetonitrile in Water[3] | 5.6[3] |
| Estriol | C18 | 50% Acetonitrile in Water[3] | 2.5[3] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environment of all atoms in the this compound molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).
-
A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight of this compound and to study its fragmentation pattern to further confirm its structure.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
ESI-MS (Positive Ion Mode) Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Set the ESI source parameters:
-
Capillary voltage: 3.5-4.5 kV
-
Nebulizing gas (N₂) pressure: 1-2 bar
-
Drying gas (N₂) flow rate: 4-8 L/min
-
Drying gas temperature: 180-220 °C
-
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the parent ion corresponding to protonated this compound ([M+H]⁺).
-
Apply a collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum to observe the characteristic fragment ions.
-
-
Data Analysis: Analyze the mass spectra to identify the molecular ion and interpret the fragmentation pattern. The loss of the benzoate group is a key diagnostic fragmentation.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To assess the purity of the synthesized this compound and to separate it from potential impurities and starting materials.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example:
-
Start with 50% Acetonitrile / 50% Water.
-
Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at a wavelength where the benzoyl chromophore has strong absorbance, such as 230 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to this compound and to identify and quantify any impurity peaks. The purity is typically calculated as the percentage of the main peak area relative to the total peak area.
Mandatory Visualizations
Experimental Workflow for Structure Validation
The following diagram illustrates the logical workflow for the comprehensive validation of newly synthesized this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Estrogen Receptor Signaling Pathway
This compound, as an estrogen analog, is expected to exert its biological effects through the estrogen receptor (ER) signaling pathway. The following diagram depicts a simplified model of this pathway.[4][5][6][7][8]
Caption: Simplified diagram of the estrogen receptor signaling pathway.
References
- 1. uregina.ca [uregina.ca]
- 2. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic analysis of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Estrogen Receptor Binding Affinity: Estriol 3-Benzoate vs. Estriol
For researchers and professionals in drug development, understanding the nuances of estrogen receptor (ER) binding is critical for the design of effective and selective hormonal therapies. This guide provides a detailed comparison of the estrogen receptor binding affinity of Estriol 3-benzoate and its parent compound, Estriol. While direct comparative studies on this compound are limited, this analysis draws upon data for the structurally related and commonly studied Estradiol benzoate to provide valuable insights. The binding affinities for both ERα and ERβ subtypes are considered, supported by experimental data and detailed protocols.
Quantitative Comparison of Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity Metric | Value | Reference |
| Estradiol Benzoate | Human ERα, Murine ERα, Chicken ER | IC50 | 22-28 nM | [1][2] |
| Estriol | Human ERα | Relative Binding Affinity (RBA) vs. Estradiol | 11-14% | [3][4] |
| Estriol | Human ERβ | Relative Binding Affinity (RBA) vs. Estradiol | 18-21% | [3][4] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity. Relative Binding Affinity (RBA) is expressed as a percentage of the affinity of a reference compound (in this case, Estradiol), where a higher percentage indicates a stronger relative affinity.
Experimental Protocols
The determination of receptor binding affinity is a cornerstone of endocrine research. The following is a detailed protocol for a competitive estrogen receptor binding assay, a common method used to derive the data presented above.
Competitive Estrogen Receptor Binding Assay Protocol
This protocol is adapted from established methods for determining the relative binding affinities of compounds for estrogen receptors.
1. Materials and Reagents:
-
Estrogen Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.
-
Radioligand: [³H]-Estradiol (radiolabeled estradiol).
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.
-
Competitor Ligands: Test compounds (e.g., Estradiol benzoate, Estriol) and a reference compound (unlabeled 17β-estradiol).
-
Hydroxylapatite (HAP) slurry: For separation of bound and free radioligand.
-
Scintillation fluid and counter.
2. Preparation of Rat Uterine Cytosol (if applicable):
-
Uteri are excised from ovariectomized rats.
-
The tissue is homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at high speed to obtain the supernatant (cytosol), which contains the estrogen receptors.
-
The protein concentration of the cytosol is determined using a standard protein assay.
3. Competitive Binding Assay Procedure:
-
Assay tubes are prepared in triplicate for each concentration of the competitor ligand.
-
A constant, saturating concentration of [³H]-Estradiol is added to each tube.
-
Increasing concentrations of the unlabeled competitor ligand (test compound or reference estradiol) are added to the respective tubes. A set of tubes without any competitor serves as the total binding control.
-
The receptor preparation (uterine cytosol or purified receptor) is added to each tube.
-
The tubes are incubated at 4°C for 18-24 hours to reach equilibrium.
-
Following incubation, an ice-cold hydroxylapatite slurry is added to each tube to adsorb the receptor-ligand complexes.
-
The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.
-
The HAP pellet, containing the bound radioligand, is washed with buffer to remove any remaining unbound ligand.
-
Scintillation fluid is added to each tube, and the radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
The amount of [³H]-Estradiol bound to the receptor is plotted against the logarithm of the competitor concentration.
-
The IC50 value is determined from the resulting sigmoidal curve.
-
The Relative Binding Affinity (RBA) is calculated using the formula: RBA (%) = (IC50 of Estradiol / IC50 of Test Compound) x 100
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Competitive Receptor Binding Assay Workflow.
References
- 1. epa.gov [epa.gov]
- 2. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Estriol 3-Benzoate and Other Estrogen Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Estriol 3-benzoate against other commonly studied estrogen esters. The data presented is compiled from various scientific sources to aid in the evaluation of these compounds for research and drug development purposes.
Data Summary
The in vitro efficacy of estrogen esters is primarily determined by their ability to bind to and activate estrogen receptors (ERs), leading to downstream cellular responses such as gene transcription and cell proliferation. The following tables summarize key quantitative data for this compound and other estrogen esters based on common in vitro assays.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Subtype | Relative Binding Affinity (RBA) (%) | IC50 (nM) |
| 17β-Estradiol (E2) | ERα | 100 | 1.3 - 2.2 |
| Estriol (E3) | ERα | 9.7 - 15 | ~9.25 |
| Estradiol 3-benzoate | ERα | 10 | 22 - 28[1] |
| Estradiol 17β-cypionate | ERα | Similar to Estradiol valerate | Not specified |
| Estradiol valerate | ERα | ~2 | Not specified |
Relative Binding Affinity (RBA) is expressed as a percentage relative to 17β-Estradiol (100%). IC50 represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the estrogen receptor.
Table 2: In Vitro Estrogenic Potency (Transactivation and Cell Proliferation)
| Compound | Assay | Cell Line | EC50 |
| 17β-Estradiol (E2) | E-Screen (Proliferation) | MCF-7 | ~0.141 µM |
| Estriol (E3) | E-Screen (Proliferation) | MCF-7, T-47D | Mitogenic effect at ≥ 10⁻⁹ M[2] |
| Estradiol Benzoate | Not specified | Not specified | Not specified |
| Estradiol Valerate | Not specified | Not specified | Not specified |
| Estradiol Cypionate | Not specified | Not specified | Not specified |
EC50 represents the concentration of the compound that elicits a half-maximal response in the respective assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled estrogen, typically [³H]-17β-estradiol.
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.
-
Competitive Binding Reaction: A constant concentration of [³H]-17β-estradiol is incubated with increasing concentrations of the test compound (e.g., this compound) and the uterine cytosol preparation.
-
Separation of Bound and Free Ligand: The reaction mixture is treated with a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complexes. The HAP is then pelleted by centrifugation.
-
Quantification: The radioactivity in the HAP pellet is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The Relative Binding Affinity (RBA) is then calculated relative to the IC50 of unlabeled 17β-estradiol.
MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).
Protocol Outline: [5][6][7][8]
-
Cell Culture: MCF-7 cells are maintained in a culture medium. For the assay, they are seeded in 96-well plates in a hormone-free medium (phenol red-free medium with charcoal-stripped fetal bovine serum).
-
Treatment: Cells are exposed to a range of concentrations of the test compound. A standard estrogen (e.g., 17β-estradiol) is used as a positive control, and a solvent control (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated for a defined period (typically 6 days) to allow for cell proliferation.
-
Cell Viability Measurement: Cell proliferation is quantified using a viability assay, such as the sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The increase in cell number relative to the negative control is determined. The concentration of the test compound that produces a half-maximal proliferative effect (EC50) is calculated.
Yeast Estrogen Screen (YES) Assay
The YES assay is a reporter gene assay that uses genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds.
Protocol Outline: [9][10][11][12][13]
-
Yeast Strain: The yeast strain contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of an estrogen-responsive element (ERE).
-
Exposure: The yeast cells are incubated with various concentrations of the test compound in a 96-well plate.
-
Reporter Gene Expression: If the test compound is estrogenic, it will bind to the hER, which then activates the transcription of the lacZ gene.
-
Enzymatic Reaction: After incubation, a chromogenic substrate for β-galactosidase (e.g., CPRG) is added. The β-galactosidase produced by the yeast will cleave the substrate, resulting in a color change.
-
Measurement and Analysis: The intensity of the color is measured spectrophotometrically and is proportional to the estrogenic activity of the compound. The EC50 value is determined from the dose-response curve.
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
The following diagram illustrates the primary mechanisms of estrogen receptor activation and downstream signaling.
Caption: Simplified diagram of the estrogen receptor signaling pathway.
Experimental Workflow: In Vitro Estrogenicity Testing
The following diagram outlines the general workflow for assessing the in vitro efficacy of estrogenic compounds.
Caption: General workflow for in vitro estrogenicity assessment.
References
- 1. vu0364439.com [vu0364439.com]
- 2. Effects of estriol on growth, gene expression and estrogen response element activation in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. epa.gov [epa.gov]
- 5. E-SCREEN - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 10. ftb.com.hr [ftb.com.hr]
- 11. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 12. XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detectio [xenometrix.ch]
- 13. xenometrix.ch [xenometrix.ch]
A Comparative Guide to Confirming the Purity of Synthetic Estriol 3-Benzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic active pharmaceutical ingredients (APIs) like Estriol 3-benzoate is a critical step in the quality control process. This guide provides a comparative overview of analytical methodologies for confirming the purity of synthetic this compound, complete with experimental data and detailed protocols.
Understanding the Compound and Potential Impurities
This compound is a synthetic derivative of estriol, a naturally occurring estrogen. The synthesis typically involves the esterification of estriol with benzoic acid or a derivative thereof. This process can introduce several potential impurities, including unreacted starting materials, byproducts from side reactions, and degradation products.
Table 1: Potential Impurities in Synthetic this compound
| Impurity Name | Chemical Structure | Origin |
| Estriol | C18H24O3 | Unreacted starting material |
| Benzoic Acid | C7H6O2 | Unreacted starting material/hydrolysis product |
| Estriol 16,17-dibenzoate | C32H32O5 | Over-esterification byproduct |
| Estriol 3,16-dibenzoate | C32H32O5 | Over-esterification byproduct |
| Estrone Benzoate | C25H26O3 | Impurity from estriol starting material |
| Estradiol Benzoate | C25H28O3 | Impurity from estriol starting material |
| 9,11-Dehydroestriol | C18H22O3 | Dehydration byproduct |
Primary Analytical Techniques for Purity Confirmation
High-Performance Liquid Chromatography (HPLC) is the most common and robust method for assessing the purity of steroid compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary technique, particularly for volatile impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in reverse-phase mode, provides excellent separation of this compound from its potential impurities. UV detection is typically employed due to the chromophoric nature of the aromatic rings in the steroid and benzoate structures.
Table 2: Comparison of HPLC Methods for Steroid Analysis
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | A: Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 230 nm | UV at 230 nm and 280 nm |
| Run Time | 20 minutes | 35 minutes |
| Resolution | Good for major impurities | Excellent for a wider range of impurities |
| Sensitivity (LOD) | ~10 ng/mL | ~5 ng/mL |
Experimental Protocols
Protocol 1: HPLC Purity Assay of this compound
1. Objective: To determine the purity of a synthetic this compound sample by separating the main component from potential impurities using reverse-phase HPLC with UV detection.
2. Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
Ultrapure water
-
Reference standards for potential impurities (Estriol, Benzoic Acid, etc.)
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
3. Mobile Phase Preparation:
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases prior to use.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve reference standards of this compound and key impurities in the mobile phase to a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthetic this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
5. Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 230 nm
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 50% B
-
6. Data Analysis:
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the area percentage of each impurity relative to the total peak area to determine the purity of the this compound sample.
Protocol 2: GC-MS for Identification of Volatile Impurities
1. Objective: To identify volatile and semi-volatile impurities in the synthetic this compound sample.
2. Materials:
-
This compound sample
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to facilitate derivatization.
-
Allow the sample to cool to room temperature before injection.
4. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp to 300°C at 10°C/min
-
Hold at 300°C for 10 min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-550 amu
-
5. Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the detected peaks with a reference library (e.g., NIST) to identify the impurities.
Visualization of Workflows and Pathways
Experimental Workflow for Purity Confirmation
The following diagram illustrates the general workflow for confirming the purity of synthetic this compound.
Caption: Workflow for Purity Confirmation of this compound.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the primary and confirmatory analytical techniques.
Caption: Interrelation of Analytical Techniques for Purity Analysis.
By employing a combination of these robust analytical techniques and following detailed experimental protocols, researchers can confidently confirm the purity of synthetic this compound, ensuring its suitability for further research and development.
Cross-Reactivity of Estriol 3-Benzoate in Estrogen Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of estrogen compounds, with a focus on the potential interference of Estriol 3-benzoate, in various estrogen immunoassays. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways to aid in the selection and interpretation of immunoassay results.
Data Presentation: Cross-Reactivity of Estrogens in Immunoassays
The cross-reactivity of an immunoassay is a critical performance characteristic, indicating the extent to which structurally similar compounds may interfere with the accurate quantification of the target analyte. While direct cross-reactivity data for this compound is limited in publicly available literature, data for the closely related compound, ß-estradiol-3-benzoate, provides valuable insight into the potential for interference.
The following table summarizes the cross-reactivity of various estrogenic compounds in different enzyme-linked immunosorbent assays (ELISAs).
| Compound | E1 + E2 + E3 ELISA | 17ß-Estradiol ELISA | Roche Elecsys Estradiol II Immunoassay |
| ß-Estradiol-3-benzoate | 77% [1] | 72% [1] | Not Reported |
| Estrone (E1) | 85%[1] | Not Detected[1] | 0.54%[2] |
| Estriol (E3) | 62%[1] | Not Detected[1] | 0.05 - 0.5%[2] |
| ß-Estradiol-17-valerate | 84%[1] | 57%[1] | 0.05 - 0.5%[2] |
| Ethinyl estradiol | Not Reported | Not Reported | 0.05 - 0.5%[2] |
| 2-Methoxy-estradiol | Not Reported | Not Reported | 0.05 - 0.5%[2] |
| 17ß-Estradiol-3,17-disulfate | Not Reported | Not Reported | 0.05 - 0.5%[2] |
Note: The high cross-reactivity of ß-estradiol-3-benzoate in the cited ELISAs suggests that this compound, a structurally similar estrogen ester, is also likely to exhibit significant cross-reactivity in many estrogen immunoassays. This is a critical consideration for studies involving the administration or measurement of this compound.
Experimental Protocols
Accurate and reproducible results from immunoassays are contingent upon strict adherence to validated experimental protocols. Below are detailed methodologies for three common types of estrogen immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Chemiluminescence Immunoassay (CLIA).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is a generalized procedure for a competitive ELISA designed to quantify estrogen levels in biological samples.
-
Coating: Microtiter plate wells are coated with a capture antibody, typically a polyclonal antibody raised against a specific estrogen (e.g., anti-estradiol).
-
Blocking: Any remaining non-specific binding sites on the well surface are blocked using a solution such as bovine serum albumin (BSA) or non-fat dry milk.
-
Competition: Standards, controls, and unknown samples are added to the wells, followed by the addition of a fixed amount of enzyme-conjugated estrogen (e.g., estradiol-horseradish peroxidase [HRP]). The estrogen in the sample and the enzyme-conjugated estrogen compete for binding to the limited number of capture antibody sites.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The wells are washed multiple times with a wash buffer to remove any unbound reagents.
-
Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to each well. The enzyme on the bound conjugate catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid), which also changes the color of the product.
-
Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of estrogen in the sample.
-
Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of estrogen in the unknown samples is then determined by interpolating their absorbance values on the standard curve.
Radioimmunoassay (RIA) Protocol
RIA is a highly sensitive technique that utilizes a radioactive isotope as a label.
-
Reaction Setup: A known quantity of radiolabeled estrogen (e.g., ¹²⁵I-estradiol) is mixed with a limited amount of a specific antibody. Standards or unknown samples containing unlabeled estrogen are then added to this mixture.
-
Competitive Binding: The unlabeled estrogen from the sample competes with the radiolabeled estrogen for binding to the antibody.
-
Incubation: The mixture is incubated to allow the antigen-antibody reaction to reach equilibrium.
-
Separation of Bound and Free Antigen: The antibody-bound estrogen is separated from the free (unbound) estrogen. This can be achieved by methods such as precipitation of the antibody-antigen complex with a secondary antibody or by using solid-phase coated tubes.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled estrogen in the sample.
-
Calculation: A standard curve is constructed by plotting the radioactivity of the standards against their concentrations. The concentration of estrogen in the samples is then determined from this curve.
Chemiluminescence Immunoassay (CLIA) Protocol
CLIA offers high sensitivity and a wide dynamic range, utilizing a chemiluminescent label.
-
Competitive Reaction: Similar to ELISA and RIA, this assay involves a competitive binding reaction between the estrogen in the sample and a labeled estrogen (e.g., acridinium ester-labeled estradiol) for a limited number of antibody binding sites, which are often coated on microparticles.
-
Incubation: The reaction mixture is incubated to allow for binding.
-
Magnetic Separation: If magnetic microparticles are used, a magnetic field is applied to separate the bound fraction from the unbound components. The supernatant is then removed.
-
Washing: The microparticles are washed to remove any remaining unbound reagents.
-
Signal Generation: Trigger solutions are added to initiate a chemiluminescent reaction from the label on the bound conjugate.
-
Detection: The light emitted from the reaction is measured by a luminometer. The intensity of the light signal is inversely proportional to the concentration of estrogen in the sample.
-
Calculation: A standard curve is generated using known concentrations of estrogen standards, and the concentrations of the unknown samples are calculated from this curve.
Mandatory Visualizations
Estrogen Signaling Pathway
Caption: Genomic and non-genomic estrogen signaling pathways.
Experimental Workflow: Competitive Immunoassay
Caption: A typical workflow for a competitive immunoassay.
References
A Comparative Metabolic Profile of Estriol 3-Benzoate and its Alternatives for Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiling of Estriol 3-benzoate, offering insights into its biotransformation and pharmacokinetic properties relative to other estrogenic compounds. The information presented herein is intended to support research and development efforts in the field of hormone therapy and drug discovery.
Introduction
Estriol (E3), a weaker estrogen, and its esterified form, this compound, are subjects of ongoing research for their potential therapeutic applications. Understanding the metabolic fate of these compounds is crucial for optimizing their efficacy and safety profiles. This guide compares the metabolism of this compound with that of Estradiol Benzoate, a prodrug of the more potent estradiol (E2), to highlight key differences in their metabolic pathways and resulting bioactive metabolites.
Metabolic Pathways and Metabolites
The metabolic journey of an estrogenic compound dictates its biological activity and duration of action. Here, we compare the metabolic pathways of Estriol and Estradiol Benzoate.
Estriol Metabolism: The primary routes of metabolism for estriol are Phase II conjugation reactions, specifically glucuronidation and sulfation. These processes increase the water solubility of estriol, facilitating its excretion. The major urinary metabolites of exogenously administered estriol are:
-
Estriol 16α-glucuronide
-
Estriol 3-glucuronide
-
Estriol 3-sulfate
Estradiol Benzoate Metabolism: Estradiol benzoate is a prodrug that is rapidly hydrolyzed by esterases in the body to release estradiol, the most potent endogenous estrogen, and benzoic acid. The released estradiol then undergoes extensive Phase I and Phase II metabolism. Key metabolites include:
-
Estrone (E1): Estradiol is reversibly oxidized to estrone.
-
Estriol (E3): Estrone can be further hydroxylated to form estriol.
-
Conjugated metabolites: Estradiol, estrone, and estriol are subsequently conjugated with glucuronic acid and sulfate to form water-soluble derivatives for excretion.
The metabolic conversion of estradiol to the less potent estrone and estriol is a significant pathway for its inactivation and elimination.
Quantitative Metabolic Data
The following tables summarize the available quantitative data on the metabolites of estriol and the pharmacokinetic parameters of estradiol following administration of its benzoate ester.
Table 1: Relative Abundance of Urinary Estrogen Metabolites in Healthy Premenopausal Women
| Metabolite Pathway | Mean Percentage of Total Urinary Estrogen Metabolites |
| Parent Estrogens (Estrone + Estradiol) | ~15% |
| 2-Hydroxylation Pathway | ~55% |
| 16α-Hydroxylation Pathway (includes Estriol) | ~20% |
| 4-Hydroxylation Pathway | ~10% |
Data synthesized from studies on endogenous estrogen metabolism and may be indicative of the metabolic fate of exogenous estrogens.[1][2][3]
Table 2: Pharmacokinetic Parameters of Estradiol and Estrone After Intramuscular Administration of Estradiol Benzoate (5 mg)
| Parameter | Estradiol | Estrone |
| Time to Peak Concentration (Tmax) | ~2 days | ~2 days |
| Duration of Elevated Levels | 4-5 days | 4-5 days |
This data provides an indication of the release and subsequent metabolism of estradiol from its benzoate ester.
Experimental Protocols
1. In Vitro Metabolism Assay (General Protocol)
This protocol outlines a general procedure for assessing the in vitro metabolism of estrogenic compounds using liver microsomes.
-
Materials: Test compound (e.g., this compound), human liver microsomes (HLMs), NADPH regenerating system (e.g., G6P, G6PD, NADP+), phosphate buffer, quenching solution (e.g., acetonitrile), analytical standards of potential metabolites.
-
Procedure:
-
Pre-incubate HLMs with the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time period (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the presence of metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Quantify the metabolites by comparing their peak areas to those of the analytical standards.
-
2. LC-MS/MS for the Quantification of Estrogen Metabolites (General Protocol)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of estrogen metabolites.
-
Sample Preparation:
-
For Urine: Enzymatic hydrolysis of conjugated metabolites using β-glucuronidase/sulfatase, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the estrogens.
-
For Plasma/Serum: Protein precipitation followed by LLE or SPE.
-
Derivatization (optional, but can improve sensitivity) of the extracted estrogens.
-
-
LC Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium fluoride) is employed for optimal separation.
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each metabolite.
-
-
Quantification: Stable isotope-labeled internal standards are used to correct for matrix effects and variations in extraction recovery, ensuring accurate quantification.
Signaling Pathways and Visualizations
Estrogens exert their biological effects primarily through the estrogen receptors, ERα and ERβ. The binding of an estrogen to its receptor initiates a cascade of events that ultimately leads to changes in gene expression and cellular function.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for Metabolite Profiling.
References
"side-by-side comparison of Estriol 3-benzoate and Estriol pharmacology"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacological properties of Estriol 3-benzoate and Estriol. The information is intended to support research and development efforts by offering a clear, side-by-side analysis of their pharmacokinetic and pharmacodynamic profiles, supported by experimental data and methodologies.
Introduction
Estriol and its esterified counterpart, this compound, are both estrogenic compounds with distinct pharmacological characteristics. Estriol (E3) is a naturally occurring, weak estrogen primarily produced during pregnancy.[1] In contrast, this compound is a synthetic ester derivative of estradiol, which acts as a prodrug to estradiol, the most potent endogenous estrogen.[2] This guide will delve into the key pharmacological differences between these two molecules, providing a framework for their potential applications in research and therapeutics.
Pharmacodynamics
The primary mechanism of action for both compounds involves their interaction with estrogen receptors (ERs), specifically ERα and ERβ.[3] However, their binding affinities and subsequent cellular responses differ significantly.
Receptor Binding and Potency
Estriol is considered a weak estrogen due to its lower binding affinity for estrogen receptors compared to estradiol.[3][4] It exhibits a shorter duration of action at the cellular level.[4] Conversely, this compound itself has very low affinity for ERs; its biological activity is dependent on its conversion to estradiol.[2] Estradiol is the most potent of the three main endogenous estrogens.[3]
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Target(s) | Relative Binding Affinity (Compared to Estradiol) | Potency |
| Estriol | ERα, ERβ | Lower | Weak |
| This compound | ERα, ERβ (as Estradiol) | Very Low (as ester) | Prodrug to a potent estrogen |
Signaling Pathways
Both Estriol and the active metabolite of this compound (estradiol) initiate cellular responses through the canonical estrogen signaling pathway. Upon binding to the estrogen receptor in the cytoplasm, the hormone-receptor complex translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, modulating the transcription of target genes.
References
- 1. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estriol vs. estradiol: Differences, similarities, and which is better for you [singlecare.com]
- 3. Pharmacokinetics and pharmacodynamics of three dosages of oestriol after continuous vaginal ring administration for 21 days in healthy, postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic bioavailability of estriol following single and repeated vaginal administration of 0.03 mg estriol containing pessaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Estriol 3-Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Estriol 3-benzoate, a potent, pharmacologically active material. Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. Occupational exposure to even small amounts may cause physiological effects.
Hazard Identification and Classification
This compound is a steroid hormone that requires careful handling due to its potential health risks. While specific data for this compound is limited, information from closely related compounds such as Estriol and Estradiol benzoate indicates the following potential hazards:
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.[1][2][3]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[1]
-
Skin and Eye Irritation: May cause skin and eye irritation.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile). | Prevents skin absorption. The outer glove can be removed and disposed of immediately after handling, while the inner glove provides continued protection. |
| Body Protection | A disposable, long-sleeved gown that covers the body from neck to knees and wraps around the back.[5] For higher-risk activities, coveralls ("bunny suits") may be necessary.[6] | Protects skin from accidental spills and contamination of personal clothing. |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[4][6] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be worn, especially when handling the powder form or if there is a risk of aerosol generation.[6] Surgical masks do not provide adequate protection.[6] | Prevents inhalation of the powdered compound. |
| Head and Foot Protection | Head and hair covers should be used to prevent contamination.[6] Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant shoe covers should be used. | Minimizes the risk of contamination of hair and personal footwear. |
Operational Plan: A Step-by-Step Guide
1. Pre-Handling Preparations:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, a ventilated balance enclosure, or a glove box, to minimize airborne exposure.[7]
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before handling the compound.
-
Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound or a closely related compound.
-
Donning PPE: Put on PPE in the following order: gown, mask or respirator, eye protection, and finally, double gloves, ensuring the outer gloves extend over the cuffs of the gown.[5]
2. Handling Procedures:
-
Weighing: When weighing the powdered compound, use a ventilated balance enclosure to contain any airborne particles.[7]
-
Dissolving: When preparing solutions, add the solvent to the solid to minimize dust generation.
-
General Handling: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the handling area.[2][8] Keep containers tightly closed when not in use.[9]
3. Post-Handling Procedures:
-
Decontamination: Clean all equipment and work surfaces with a suitable detergent or solvent after use.[7]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove the outer pair of gloves first, followed by the gown, eye protection, respirator, and finally the inner pair of gloves.
-
Hand Washing: Wash hands and other exposed skin thoroughly with soap and water after removing gloves.[7][8]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Disposal Method:
-
Dispose of all waste containing this compound through an approved hazardous waste disposal service.[2]
-
Do not dispose of this material down the drain or in the regular trash.[2][3]
Quantitative Data
Physical and Chemical Properties of Related Compounds:
| Property | Estriol |
| Melting Point | 282°C |
| Molecular Weight | 288.39 g/mol |
| Appearance | Odorless white crystals |
Occupational Exposure Limits:
There are currently no established Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), for this compound or closely related estrogens.[8] Therefore, airborne concentrations must be kept as low as reasonably achievable, and all handling should be conducted with the assumption that the compound is highly potent.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. caelo.de [caelo.de]
- 4. research.fiu.edu [research.fiu.edu]
- 5. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pharmasd.com [pharmasd.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
